Lana-DNA-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H14N4O2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-[1-(6-methylisoquinolin-4-yl)triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C19H14N4O2/c1-12-2-3-15-9-20-10-18(16(15)8-12)23-11-17(21-22-23)13-4-6-14(7-5-13)19(24)25/h2-11H,1H3,(H,24,25) |
InChI Key |
IUUGYORBUIOUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NC=C2C=C1)N3C=C(N=N3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of LANA-DNA-IN-1: A Technical Whitepaper for Novel Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), in a latent state within infected cells is critically dependent on the viral protein LANA (Latency-Associated Nuclear Antigen). LANA's primary function in latency is to tether the viral episome to host chromosomes, ensuring its faithful segregation to daughter cells during mitosis. This vital interaction is mediated by the binding of the C-terminal domain of LANA to specific DNA sequences within the terminal repeats of the viral genome. The indispensable nature of the LANA-DNA interaction for viral persistence makes it a prime target for therapeutic intervention. This whitepaper details the discovery and development of LANA-DNA-IN-1, a small molecule inhibitor designed to disrupt this crucial interaction, presenting a promising avenue for the development of novel KSHV-specific antiviral therapies. We will explore the core methodologies employed in its characterization, present key quantitative data, and delineate the underlying molecular pathways and experimental workflows.
Introduction: The Role of LANA in KSHV Latency
Kaposi's Sarcoma-Associated Herpesvirus is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman's disease, particularly in immunocompromised individuals.[1] A hallmark of KSHV infection is its ability to establish a lifelong latent infection, where the viral genome persists as a circular extrachromosomal DNA element (episome) in the nucleus of host cells.[2] The Latency-Associated Nuclear Antigen (LANA), encoded by ORF73, is a key viral protein expressed during latency and is essential for the maintenance and replication of the viral episome.[3][4]
LANA is a multifunctional protein that tethers the KSHV episome to host chromosomes, a process vital for the segregation of the viral genome to daughter cells during cell division.[5] This tethering is achieved through the binding of the C-terminal DNA-binding domain (DBD) of LANA to specific sequences within the terminal repeats (TRs) of the viral genome, known as LANA binding sites (LBS).[6] Disruption of this LANA-DNA interaction leads to the loss of the viral episome and is lethal to the virus, making LANA a compelling target for antiviral drug development.[6]
Discovery of this compound: A Targeted Approach
The development of this compound stemmed from a targeted drug discovery program aimed at identifying small molecules that could specifically inhibit the interaction between the LANA protein and its cognate DNA binding sites. This initiative was built upon the successful completion of high-throughput screening for small molecule inhibitors of LANA and the determination of the X-ray crystal structure of the LANA DNA binding domain, which provided a structural basis for rational drug design.[3]
Screening and Initial Hit Identification
Initial efforts involved biophysical screens of fragment libraries using techniques such as Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy and Surface Plasmon Resonance (SPR) to identify chemical starting points that bind to the LANA protein.[7] These fragment-based approaches led to the identification of first-generation inhibitors, which served as the foundation for further chemical optimization.[8]
Characterization and Quantitative Analysis of this compound
This compound was characterized through a series of in vitro assays to quantify its inhibitory activity and binding affinity.
Table 1: Inhibitory Activity of this compound [9][10]
| Target | Assay Type | IC50 Value (µM) |
| LANA-LBS1 Interaction | Fluorescence Polarization (FP) | 9 |
| LANA-LBS2 Interaction | Fluorescence Polarization (FP) | 8 |
| LANA-LBS3 Interaction | Fluorescence Polarization (FP) | 8 |
| Wild-type LANA | Fluorescence Polarization (FP) | 53 |
Table 2: Binding Affinity and Cellular Activity of a Lead Compound (Compound 20 from Berwanger et al., 2023) [6]
| Assay Type | Parameter | Value |
| Microscale Thermophoresis (MST) | KD | Low micromolar range |
| Electrophoretic Mobility Shift Assay (EMSA) | % Inhibition at 250 µM | > 50% |
| Cell-Based Replication Assay | % Inhibition at 62.5 µM | 67% |
Experimental Protocols
Fluorescence Polarization (FP) Assay
This assay is designed to measure the disruption of the LANA-DNA interaction in a high-throughput format.
-
Principle: A fluorescently labeled DNA oligonucleotide containing a LANA binding site (LBS) is incubated with the LANA protein. In the bound state, the larger complex tumbles slower in solution, resulting in a high fluorescence polarization signal. When an inhibitor like this compound displaces the labeled DNA, the smaller, faster-tumbling DNA results in a lower polarization signal.
-
Protocol Outline:
-
A reaction mixture is prepared containing a fluorescently labeled DNA probe (e.g., FAM-labeled LBS1, LBS2, or LBS3), purified LANA protein (C-terminal domain), and assay buffer.
-
Serial dilutions of this compound are added to the reaction mixture in a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Microscale Thermophoresis (MST)
MST is used to quantify the binding affinity (KD) between the inhibitor and the LANA protein.
-
Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is detected by a change in fluorescence.
-
Protocol Outline:
-
The LANA protein is fluorescently labeled.
-
A constant concentration of the labeled LANA protein is mixed with a serial dilution of the inhibitor.
-
The samples are loaded into capillaries.
-
An infrared laser is used to create a precise temperature gradient, and the movement of the fluorescently labeled LANA is monitored.
-
The change in thermophoresis is plotted against the inhibitor concentration to determine the dissociation constant (KD).
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a qualitative or semi-quantitative method to visualize the inhibition of the LANA-DNA complex formation.
-
Principle: This technique is based on the difference in the electrophoretic mobility of a free DNA probe versus a protein-DNA complex in a non-denaturing polyacrylamide gel.
-
Protocol Outline:
-
A radiolabeled or fluorescently labeled DNA probe containing an LBS is incubated with purified LANA protein in the presence or absence of the inhibitor.
-
The reaction mixtures are resolved on a native polyacrylamide gel.
-
The gel is dried and exposed to a phosphor screen or imaged for fluorescence.
-
A decrease in the intensity of the shifted band (LANA-DNA complex) in the presence of the inhibitor indicates disruption of the interaction.
-
Cell-Based KSHV Episome Replication Assay
This assay assesses the ability of the inhibitor to block LANA-mediated replication of a KSHV-based plasmid in a cellular context.
-
Principle: A plasmid containing the KSHV terminal repeats (which includes the origin of replication and LBS) is transfected into cells that are engineered to express LANA. The replication of this plasmid is dependent on LANA function.
-
Protocol Outline:
-
Cells are co-transfected with the TR-containing plasmid and a LANA expression vector.
-
The transfected cells are treated with varying concentrations of the inhibitor.
-
After a period of incubation, low molecular weight DNA (including the replicated plasmids) is extracted.
-
The extracted DNA is digested with DpnI, which specifically cleaves bacterially methylated (unreplicated) DNA, leaving the newly replicated (unmethylated) DNA intact.
-
The remaining DNA is analyzed by Southern blotting or quantitative PCR to quantify the amount of replicated plasmid.
-
Signaling Pathways and Experimental Workflows
LANA-Mediated KSHV Episome Maintenance
Caption: LANA protein tethers the KSHV episome to host chromosomes for segregation.
Mechanism of Action of this compound
References
- 1. Kaposi’s sarcoma herpesvirus: researchers develop inhibitors – RESIST [resist-cluster.de]
- 2. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]
- 4. LANA - Wikipedia [en.wikipedia.org]
- 5. Comprehensive analysis of LANA interacting proteins essential for viral genome tethering and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical Screens Identify Fragments That Bind to the Viral DNA-Binding Proteins EBNA1 and LANA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disrupting Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: The Role and Inhibition of LANA in KSHV Replication by Lana-DNA-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) in viral replication and the mechanism of its inhibition by the small molecule inhibitor, Lana-DNA-IN-1. This document details the critical role of LANA in maintaining the viral episome during latency, presents quantitative data on the inhibitory effects of this compound, and provides detailed experimental protocols for key assays used in its characterization.
Introduction to KSHV and the Central Role of LANA in Latent Replication
Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman disease.[1] A key feature of the KSHV life cycle is its ability to establish a latent infection within host cells, where the viral genome persists as a circular, extrachromosomal DNA molecule known as an episome.[1] The maintenance of this episome through countless host cell divisions is orchestrated by the viral protein LANA.[1]
LANA is a multifunctional protein that is essential for the persistence of the KSHV genome.[2][3] Its primary functions in viral replication include:
-
Episome Tethering: LANA tethers the KSHV episome to host chromosomes during mitosis. This is achieved through its N-terminal domain, which binds to host chromatin, and its C-terminal domain, which recognizes and binds to specific sequences within the terminal repeats (TRs) of the viral DNA.[2] This tethering mechanism ensures that the viral episomes are faithfully segregated into daughter cells along with the host's genetic material.
-
Latent DNA Replication: LANA is crucial for the replication of the viral episome during the S phase of the cell cycle.[2] It recruits the host cell's DNA replication machinery to the viral origin of replication located within the TRs.
Given its indispensable role in viral persistence, LANA has emerged as a promising target for the development of novel anti-KSHV therapeutics.[2][4]
This compound: A Potent Inhibitor of the LANA-DNA Interaction
This compound is a small molecule inhibitor designed to disrupt the critical interaction between the C-terminal DNA-binding domain of LANA and its cognate binding sites on the KSHV genome. By preventing this binding, this compound effectively inhibits the tethering and replication of the viral episome, ultimately leading to the loss of the viral genome from infected cells.
Quantitative Analysis of Inhibition
The inhibitory activity of this compound has been quantified using in vitro binding assays, specifically Fluorescence Polarization (FP) assays. These assays measure the disruption of the LANA-DNA complex in the presence of the inhibitor. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (µM) |
| LANA Binding Site 1 (LBS1) | 9 |
| LANA Binding Site 2 (LBS2) | 8 |
| LANA Binding Site 3 (LBS3) | 8 |
| Wild-type LANA | 53 |
Data obtained from FP Assays.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.
Fluorescence Polarization (FP) Assay for LANA-DNA Interaction
This assay is used to quantify the binding affinity between the LANA protein and its DNA binding sites and to determine the IC50 value of inhibitors like this compound.
Materials:
-
Purified recombinant C-terminal domain of LANA (LANA-CTD)
-
Fluorescently labeled DNA oligonucleotides corresponding to LANA Binding Sites (LBS1, LBS2, or LBS3). A common fluorescent label is 5'-carboxyfluorescein (5-FAM).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
This compound or other test compounds dissolved in DMSO.
-
Black, non-binding 96-well or 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the LANA-CTD protein in assay buffer. The final concentration in the assay will typically be in the low nanomolar range, determined empirically through binding saturation experiments.
-
Prepare a 2X solution of the fluorescently labeled LBS DNA probe in assay buffer. The final concentration is typically kept low (e.g., 1-10 nM) to ensure that the concentration of the bound probe is a small fraction of the total protein concentration.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to a 4X working concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Assay Setup:
-
To each well of the microplate, add 25 µL of the 4X this compound solution (or DMSO for control wells).
-
Add 25 µL of the 2X LANA-CTD protein solution to all wells except for the "probe only" control wells (which receive 25 µL of assay buffer instead).
-
Initiate the binding reaction by adding 50 µL of the 2X fluorescently labeled LBS DNA probe to all wells. The final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes in the dark to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 520 nm emission for 5-FAM).
-
-
Data Analysis:
-
The fluorescence polarization (P) values are calculated by the instrument software.
-
The percentage of inhibition is calculated for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where:
-
P_sample is the polarization value in the presence of the inhibitor.
-
P_min is the polarization value of the free DNA probe (no protein).
-
P_max is the polarization value of the DNA probe bound to the protein (no inhibitor).
-
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
KSHV Latent Replication Inhibition Assay (Southern Blot)
This cell-based assay is used to assess the ability of a compound to inhibit LANA-mediated replication of a plasmid containing the KSHV terminal repeats.
Materials:
-
HEK293T cells or other suitable human cell line.
-
A plasmid containing multiple copies of the KSHV terminal repeat (e.g., p8TR) and a mammalian selection marker.
-
An expression vector for LANA.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound or other test compounds.
-
Reagents and equipment for Hirt DNA extraction, restriction enzyme digestion, agarose gel electrophoresis, Southern blotting, and probe hybridization.
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the TR-containing plasmid and the LANA expression vector using a suitable transfection reagent. As a negative control, transfect cells with the TR plasmid and an empty vector.
-
-
Drug Treatment and Cell Culture:
-
24 hours post-transfection, begin selection with the appropriate antibiotic to eliminate untransfected cells.
-
At the same time, treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or DMSO as a vehicle control.
-
Culture the cells for an extended period (e.g., 7-14 days), maintaining the selection and drug treatment. Replenish the medium with fresh drug every 2-3 days.
-
-
Episomal DNA Extraction:
-
Harvest the cells and extract low molecular weight DNA using the Hirt extraction method. This procedure selectively isolates extrachromosomal DNA like the replicated plasmids.
-
-
Restriction Digestion and Southern Blotting:
-
Digest the extracted DNA with two sets of restriction enzymes:
-
An enzyme that linearizes the plasmid (e.g., BamHI).
-
The same linearizing enzyme plus DpnI. DpnI specifically digests bacterially-derived, methylated DNA. Plasmids that have replicated in the mammalian cells will be unmethylated and therefore resistant to DpnI digestion.
-
-
Separate the digested DNA fragments by agarose gel electrophoresis.
-
Transfer the DNA to a nylon membrane (Southern blotting).
-
-
Probe Hybridization and Detection:
-
Hybridize the membrane with a radiolabeled or chemiluminescent probe specific for a region of the TR plasmid.
-
Detect the signal using autoradiography or a chemiluminescence imaging system.
-
-
Data Analysis:
-
The intensity of the DpnI-resistant band is proportional to the amount of replicated plasmid.
-
Quantify the band intensities and normalize them to the total amount of plasmid DNA (from the singly digested samples).
-
Compare the amount of replicated DNA in the drug-treated samples to the DMSO-treated control to determine the extent of replication inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.
LANA-Mediated KSHV Latent Replication Pathway
Caption: LANA protein binds to the Terminal Repeats of the KSHV episome, tethering it to host chromatin and recruiting cellular machinery to initiate viral DNA replication.
Mechanism of Action of this compound
Caption: this compound binds to the C-terminal domain of LANA, preventing its interaction with the LBS on the KSHV genome and thereby inhibiting viral replication.
Fluorescence Polarization Assay Workflow
Caption: Workflow for the Fluorescence Polarization assay to measure the inhibition of the LANA-DNA interaction by this compound.
Conclusion
The KSHV LANA protein is a linchpin in the latent life cycle of the virus, making it an attractive target for therapeutic intervention. This compound represents a promising class of small molecule inhibitors that effectively disrupt the essential LANA-DNA interaction. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working towards novel anti-KSHV therapies. The continued investigation and optimization of LANA inhibitors hold the potential to significantly impact the treatment of KSHV-associated malignancies.
References
The Core of Inhibition: A Technical Guide to the Biochemical and Structural Basis of Lana-DNA-IN-1 Action
For Immediate Release
This technical guide provides an in-depth analysis of the biochemical and structural basis of Lana-DNA-IN-1, a small molecule inhibitor targeting the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and viral DNA. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and targeted therapy development.
Introduction: Targeting KSHV Latency
Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman's disease. A key to the lifelong persistence and oncogenic potential of KSHV is its ability to establish a latent infection within host cells. During latency, the viral genome persists as a circular extrachromosomal DNA, or episome, which replicates in synchrony with the host cell's DNA and is faithfully segregated to daughter cells during mitosis.
The viral protein at the heart of this persistence is the Latency-Associated Nuclear Antigen (LANA). LANA is a multifunctional protein that tethers the viral episome to host chromosomes, ensuring its maintenance, and recruits the cellular replication machinery to the viral origin of replication. This critical interaction between LANA and specific DNA sequences within the KSHV terminal repeats (TRs) represents a prime target for antiviral therapeutic intervention. The disruption of the LANA-DNA interaction is a promising strategy to inhibit viral replication and potentially eradicate the latent viral reservoir. This compound has emerged as a potent small molecule inhibitor of this crucial interaction.
Biochemical Basis of Inhibition
The inhibitory activity of this compound is directed at the C-terminal DNA-binding domain (DBD) of the LANA protein. LANA's DBD specifically recognizes and binds to LANA-binding sites (LBS) within the terminal repeats of the KSHV genome. There are three identified LANA binding sites: LBS1, LBS2, and LBS3. The binding of LANA to these sites is essential for the initiation of latent DNA replication.
This compound acts as a competitive inhibitor, preventing the stable association of the LANA DBD with its cognate DNA sequences. This disruption of the protein-DNA complex effectively halts LANA-mediated latent replication.
Quantitative Inhibition Data
The potency of this compound and other inhibitors has been quantified using various biophysical and biochemical assays. The following tables summarize the available quantitative data, providing a comparative overview of their inhibitory activities.
Table 1: Inhibitory Activity of this compound [1]
| Target | Assay Type | IC50 (µM) |
| LBS1 | Fluorescence Polarization (FP) | 9 |
| LBS2 | Fluorescence Polarization (FP) | 8 |
| LBS3 | Fluorescence Polarization (FP) | 8 |
| Wild-type LANA | Not Specified | 53 |
Table 2: Binding Affinities of Various LANA-DNA Interaction Inhibitors [2][3]
| Compound | Binding Affinity (KD, µM) |
| Inhibitor I | 23 |
| Compound 9 | >100 |
| Compound 11 | 19 |
| Compound 14 | 13 |
| Compound 19 | 13 |
| Compound 20 | 12 |
| Compound 21 | 11 |
| Compound 27 | 14 |
| ... (data for 26 other derivatives available in the source publication) | ... |
Structural Basis of Inhibition
The crystal structure of the KSHV LANA DNA-binding domain (DBD), both alone and in complex with LBS1 DNA, has been resolved, providing critical insights into the mechanism of DNA recognition and a framework for understanding inhibitor binding. The LANA DBD forms a dimer, and this dimerization is crucial for its high-affinity binding to the palindromic LBS sequences.
While the precise co-crystal structure of this compound with the LANA DBD is not publicly available, the existing structural data of the LANA DBD-DNA complex allows for computational modeling and suggests that the inhibitor likely binds to a pocket within the DNA-binding interface of the protein. This binding would sterically hinder the approach of the DNA substrate or induce a conformational change in the protein that is incompatible with DNA binding.
Experimental Protocols
The characterization of this compound and other inhibitors of the LANA-DNA interaction relies on a suite of specialized biochemical and biophysical assays. Detailed methodologies for the key experiments are provided below.
Microscale Thermophoresis (MST)
Microscale Thermophoresis is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.
Protocol:
-
Protein Labeling: The LANA protein (typically the C-terminal DBD) is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).
-
Sample Preparation: A series of dilutions of the unlabeled inhibitor (e.g., this compound) is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Binding Reaction: A constant concentration of the labeled LANA protein is mixed with the different concentrations of the inhibitor.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled LANA is monitored.
-
Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is determined by fitting the resulting binding curve to a suitable model.[4][5]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect protein-DNA interactions. The principle is that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel.
Protocol:
-
Probe Labeling: A double-stranded DNA oligonucleotide containing a LANA binding site (e.g., LBS1) is end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with the purified LANA protein (or nuclear extracts containing LANA) in a binding buffer. For inhibition studies, increasing concentrations of the inhibitor (e.g., this compound) are included in the reaction mixture.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the mobility of the labeled DNA indicates the formation of a protein-DNA complex. The intensity of the shifted band will decrease with increasing concentrations of an effective inhibitor.[6][7][8]
Southern Blot for Latent Replication Assay
This assay is used to assess the ability of LANA to mediate the replication of a plasmid containing the KSHV terminal repeats in cells. The effect of an inhibitor on this process can be quantified.
Protocol:
-
Cell Transfection: Mammalian cells (e.g., HEK293) are co-transfected with a plasmid expressing LANA and a target plasmid containing the KSHV terminal repeats. The cells are then treated with different concentrations of the inhibitor.
-
Episomal DNA Extraction: After a period of incubation (e.g., 72 hours), low-molecular-weight DNA (containing the episomal plasmids) is extracted from the cells using a Hirt extraction method.
-
Restriction Enzyme Digestion: The extracted DNA is digested with a restriction enzyme that linearizes the plasmid and with DpnI. DpnI specifically digests bacterially-derived, methylated DNA (the input plasmid), but not the newly replicated, unmethylated DNA produced in the mammalian cells.
-
Agarose Gel Electrophoresis: The digested DNA is separated by size on an agarose gel.
-
Southern Blotting: The DNA from the gel is transferred to a nylon or nitrocellulose membrane.
-
Hybridization and Detection: The membrane is incubated with a labeled DNA probe that is specific for the target plasmid. The signal from the probe, corresponding to the replicated plasmid, is detected by autoradiography or chemiluminescence. The intensity of the signal is quantified to determine the extent of replication and the inhibitory effect of the compound.[9][10][11]
X-ray Crystallography of LANA-DNA Complex
Determining the three-dimensional structure of the LANA-DNA complex provides atomic-level insights into the interaction and a basis for rational drug design.
Protocol:
-
Protein and DNA Preparation: The LANA DNA-binding domain is expressed and purified to high homogeneity. A short, double-stranded DNA oligonucleotide containing the LANA binding site (e.g., LBS1) is synthesized and purified.
-
Complex Formation: The purified protein and DNA are mixed in a specific molar ratio (e.g., 1:1.2 protein to DNA) to form the complex.
-
Crystallization Screening: The protein-DNA complex is subjected to a wide range of crystallization screening conditions, varying parameters such as precipitant, pH, and temperature, often using robotic high-throughput screening.
-
Crystal Optimization: Promising crystallization conditions are optimized to obtain large, well-diffracting crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source), and the diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map and build the atomic model of the LANA-DNA complex. The model is then refined to best fit the experimental data.[12][13][14][15][16]
Visualizations
The following diagrams illustrate key concepts and workflows related to the inhibition of the LANA-DNA interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [bio-protocol.org]
- 5. nanotempertech.com [nanotempertech.com]
- 6. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 8. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 9. researchgate.net [researchgate.net]
- 10. Northern和Southern印迹实验方案及简介 [sigmaaldrich.com]
- 11. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 14. Crystal growth: Protein-DNA complexes - CCP4 wiki [wiki.uni-konstanz.de]
- 15. Protein crystallization, data collection and structure determination [bio-protocol.org]
- 16. Crystallization of protein-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of LANA Protein in KSHV Episome Maintenance
Audience: Researchers, scientists, and drug development professionals.
Abstract
The persistence of Kaposi's sarcoma-associated herpesvirus (KSHV) within a host is critically dependent on its ability to establish and maintain a latent infection. During latency, the viral genome exists as a multi-copy, circular extrachromosomal plasmid known as an episome.[1] The stable maintenance and segregation of these episomes through countless host cell divisions are orchestrated by the Latency-Associated Nuclear Antigen (LANA). This protein is a master regulator, essential for the replication, tethering, and partitioning of the KSHV genome.[1][2][3] Deletion of LANA results in the rapid loss of the viral episome and a failure to establish latent infection.[2][4][5] This technical guide provides an in-depth examination of the molecular mechanisms by which LANA ensures the faithful persistence of the KSHV episome, highlighting its domains, interactions with viral and host factors, and the experimental methodologies used to elucidate its function. LANA's central role makes it a promising target for antiviral therapies aimed at eradicating KSHV infection.[6][7][8]
LANA Protein Architecture and Functional Domains
LANA, encoded by open reading frame 73 (ORF73), is a 1162-amino acid multifunctional protein.[1][2][9] Its structure is key to its function and can be broadly divided into three critical regions:
-
N-Terminal Domain (aa 1-32): This domain is essential for tethering the KSHV episome to host chromosomes.[7] It contains a chromatin-binding motif that directly interacts with the core histones H2A and H2B on the surface of the host nucleosome.[2][5][10] This interaction acts as a docking station, ensuring that the viral episomes remain associated with the host's genetic material during mitosis.[5][10] Mutations within the first 32 amino acids lead to a rapid loss of the KSHV genome, underscoring this region's importance in both DNA replication and episome segregation.[2]
-
Central Repeat Region: This large, internal region is characterized by glutamic acid-rich repeats. While its precise function is less defined than the terminal domains, internal sequences are critical for the overall efficiency of episome persistence.[11] Deletions within this region, even when the essential N- and C-terminal domains are present, lead to a high deficiency in long-term episome maintenance.[11]
-
C-Terminal Domain (aa 933-1162): This domain contains the sequence-specific DNA Binding Domain (DBD).[7][12] It recognizes and binds to specific sequences within the KSHV genome's terminal repeats (TRs), known as LANA Binding Sites (LBS).[2][13] The C-terminus is also responsible for LANA's self-association and oligomerization, which is crucial for cooperative DNA binding, the formation of higher-order structures, and the recruitment of the host replication machinery.[12][14][15]
Core Mechanisms of KSHV Episome Maintenance
LANA ensures episome persistence through a coordinated, three-part mechanism: binding to the viral genome, tethering it to host chromosomes, and orchestrating its replication once per cell cycle.
Binding to the KSHV Terminal Repeats (TRs)
The KSHV genome is flanked by multiple copies of a GC-rich, ~800 base pair terminal repeat (TR) unit.[12] These TRs function as the viral episome maintenance element.[12][16] Within each TR, LANA's C-terminal DBD binds cooperatively to at least three sites, commonly referred to as LBS1, LBS2, and LBS3.[2][12][13]
-
Oligomerization: LANA binds to the LBS as a dimer, and these dimers can further assemble into larger oligomeric structures, such as a decameric ring.[14][15] This oligomerization is essential for cooperative binding to the multiple LBS sites within the TRs and is indispensable for DNA replication and episome maintenance.[14][15][17] Mutations that disrupt the oligomerization interface destabilize LANA binding, impair the recruitment of replication factors, and lead to viral genome rearrangements and loss.[17][18]
-
Higher-Order Structure Formation: The binding of oligomeric LANA to the TRs induces the formation of large nuclear structures known as LANA nuclear bodies.[12][17] These bodies are super-molecular domains that colocalize with host factors like ORC2 and DAXX and are thought to create a specific chromatin environment that is protective and conducive to stable episome maintenance.[12][17][18]
Tethering to Host Chromosomes for Segregation
To prevent the loss of viral episomes during cell division, LANA tethers them to host chromosomes, ensuring they are passively segregated into daughter cells.[1][2][19] This is a defining feature of KSHV latency.
-
Primary Tethering Mechanism: The primary mechanism involves the N-terminal domain of LANA binding directly to histones H2A/H2B on mitotic chromosomes.[9][10][14]
-
Secondary Tethering and Host Factors: The C-terminal domain also contributes to chromosome association.[9][11] LANA leverages a suite of host chromatin-associated proteins to solidify this connection, including Bromodomain-containing protein 4 (BRD4), MeCP2, and NuMA.[2] During mitosis, LANA and the associated episomes are co-localized with condensed host chromosomes, effectively "hitching a ride" into the newly formed daughter nuclei.[2][10][20]
Orchestration of Latent DNA Replication
KSHV does not encode its own DNA polymerase for latent replication; instead, it relies entirely on the host cell's machinery.[1] LANA is the master recruiter, ensuring that the viral episome is replicated once per cell cycle in synchrony with the host DNA.[21]
-
Origin Recognition and Pre-Replication Complex (Pre-RC) Assembly: The TRs, specifically the LANA-bound LBS, function as the origin of latent replication (ori-P).[2][5] LANA bound to the TR initiates the replication process by sequentially recruiting components of the host cell's pre-replication complex (pre-RC). This process occurs in the late G1 phase of the cell cycle.[2] The key steps are:
-
Replication Fork Progression: Following pre-RC assembly, the MCM complex is activated during the S phase, initiating DNA replication. LANA further recruits factors like Proliferating Cell Nuclear Antigen (PCNA), the replication factor C (RFC) complex, and Topoisomerase IIβ to facilitate efficient replication fork progression and resolve topological stress.[2][21][23]
Signaling and Interaction Pathways
The intricate processes managed by LANA are best visualized as interconnected pathways and workflows.
Caption: Workflow of LANA-mediated KSHV episome maintenance.
Caption: Sequential recruitment of the Pre-Replication Complex by LANA.
Caption: Logical diagram of LANA tethering the episome to a host chromosome.
Quantitative Data Summary
The function of LANA in episome maintenance is supported by key quantitative observations.
Table 1: KSHV Terminal Repeat Requirements for LANA Functions
| Function | Minimum Requirement | Reference |
|---|---|---|
| DNA Replication | 2 LANA Binding Sites (LBS) within a single TR unit | [12][24] |
| Episome Maintenance | At least 8 copies of the TR unit | [12][16][24] |
| R-Loop Induction | 8 copies of the TR unit (2 copies are insufficient) | [12][16][24] |
| Stable Maintenance | Plasmids with 4 TR copies are more efficient than 2 TR copies |[25] |
Table 2: KSHV Episome and LANA Characteristics in Latently Infected Cells
| Parameter | Value / Observation | Cell Type / Context | Reference |
|---|---|---|---|
| Episome Copy Number | 50-100 copies per cell | KSHV-infected PEL cells | [2][3][5] |
| LANA Protein Size | 1162 amino acids (220-230 kDa) | N/A | [2] |
| LANA Binding Sites in TR | At least 3 (LBS1, LBS2, LBS3) | KSHV TR unit |[7][12][13] |
Key Experimental Protocols and Methodologies
The study of LANA's role in episome maintenance relies on a range of sophisticated molecular biology techniques.
Chromatin Immunoprecipitation (ChIP) and ChIP-qPCR
-
Objective: To determine if a protein (e.g., LANA, ORC2, MCM3) is bound to a specific DNA sequence (e.g., the KSHV TRs) in vivo.[12][22][26]
-
Methodology:
-
Cross-linking: Live cells (e.g., BCBL1) are treated with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-LANA) is added to the chromatin fragments. The antibody-protein-DNA complexes are then captured, often using protein A/G-coated magnetic beads.
-
Washing and Elution: Non-specific binding is removed through a series of washes. The complexes are then eluted from the beads.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating. The protein is degraded using proteinase K.
-
DNA Purification: The DNA is purified from the complex.
-
Analysis (qPCR): Quantitative PCR is performed on the purified DNA using primers specific to the target region (e.g., TRs) and control regions (e.g., ORF45).[12] The amount of amplified DNA reflects the amount of protein bound to that region in the original cell population.
-
Proximity Ligation Assay (PLA)
-
Objective: To visualize the close proximity (<40 nm) of two proteins (e.g., LANA and PCNA) within intact cells, suggesting a direct interaction or colocalization in a complex.[12][16]
-
Methodology:
-
Cell Preparation: Cells are fixed, permeabilized, and incubated with primary antibodies raised in different species against the two proteins of interest.
-
Secondary Antibody Incubation: Secondary antibodies that recognize the primary antibodies are added. These secondary antibodies are conjugated with unique DNA oligonucleotides.
-
Ligation: If the two proteins are in close proximity, the attached oligonucleotides are close enough to be joined by a ligase, forming a circular DNA molecule.
-
Amplification: The circular DNA molecule is amplified via rolling circle amplification using a fluorescently-labeled DNA polymerase.
-
Visualization: The amplified DNA product is detected as a distinct fluorescent spot by microscopy. Each spot represents an instance of the two target proteins being in close proximity.
-
DNA-RNA Immunoprecipitation (DRIP)
-
Objective: To detect and quantify R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA) at specific genomic locations like the TRs.[12][16]
-
Methodology:
-
Genomic DNA Extraction: Genomic DNA is carefully extracted from cells under native conditions to preserve R-loop structures.
-
Fragmentation: The DNA is fragmented using restriction enzymes.
-
Immunoprecipitation: The DNA fragments are incubated with the S9.6 antibody, which specifically recognizes DNA-RNA hybrids.
-
Capture and Purification: The antibody-R-loop complexes are captured, washed, and the DNA is purified.
-
Analysis (qPCR): The presence of the target region (TRs) in the immunoprecipitated DNA is quantified by qPCR. An optional control involves treating a sample with RNase H, which degrades the RNA in the hybrid, to confirm the signal is R-loop dependent.[12][16]
-
Gardella Gel Analysis
-
Objective: To distinguish between episomal (extrachromosomal) and integrated viral DNA in latently infected cells.[27]
-
Methodology:
-
In-Gel Lysis: Live cells are loaded directly into the wells of an agarose gel.
-
Lysis and Electrophoresis: A lysis buffer containing detergent is layered on top of the cells. As the electrophoresis begins, the cells are lysed in situ.
-
DNA Migration: The large, complex host chromosomal DNA remains trapped in the well. Smaller, circular episomal DNA can migrate into the gel.
-
Detection: The DNA in the gel is transferred to a membrane (Southern blotting) and probed with a labeled DNA fragment specific to the viral genome to visualize the episomal DNA bands.
-
Conclusion: LANA as a Therapeutic Target
The LANA protein is the linchpin of KSHV latency. Its multifunctional role in binding the viral TRs, tethering the episome to host chromosomes, and recruiting the cellular replication machinery makes it absolutely essential for the virus's persistence. Each of these functions—DNA binding, chromatin interaction, and protein-protein recruitment—represents a potential vulnerability.[1][2] Disrupting the LANA-DNA interaction or its association with host replication or tethering factors could prevent episome maintenance, leading to the loss of the viral genome from proliferating tumor cells.[7][8] Therefore, the in-depth understanding of LANA's molecular mechanisms provides a critical foundation for the development of targeted antiviral therapies against KSHV-associated malignancies.[6][28]
References
- 1. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | KSHV Genome Replication and Maintenance [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Kaposi's sarcoma-associated herpesvirus LANA hitches a ride on the chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Internal Kaposi's Sarcoma-Associated Herpesvirus LANA Regions Exert a Critical Role on Episome Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LANA-dependent transcription-replication conflicts and R-loops at the terminal repeats (TR) correlate with KSHV episome maintenance | PLOS Pathogens [journals.plos.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Molecular Basis for Oligomeric-DNA Binding and Episome Maintenance by KSHV LANA | PLOS Pathogens [journals.plos.org]
- 15. Molecular Basis for Oligomeric-DNA Binding and Episome Maintenance by KSHV LANA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LANA-dependent transcription-replication conflicts and R-loops at the terminal repeats (TR) correlate with KSHV episome maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LANA oligomeric architecture is essential for KSHV nuclear body formation and viral genome maintenance during latency | PLOS Pathogens [journals.plos.org]
- 18. LANA oligomeric architecture is essential for KSHV nuclear body formation and viral genome maintenance during latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The latency-associated nuclear antigen tethers the Kaposi's sarcoma-associated herpesvirus genome to host chromosomes in body cavity-based lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Minichromosome Maintenance Proteins Cooperate with LANA during the G1/S Phase of the Cell Cycle To Support Viral DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Latency-associated nuclear antigen (LANA) of Kaposi's sarcoma-associated herpesvirus interacts with origin recognition complexes at the LANA binding sequence within the terminal repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. KSHV-encoded LANA protects the cellular replication machinery from hypoxia induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LANA-dependent transcription-replication conflicts and R-loops at the terminal repeats (TR) correlate with KSHV episome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Timeless-dependent DNA replication-coupled recombination promotes Kaposi's Sarcoma-associated herpesvirus episome maintenance and terminal repeat stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Kaposi's Sarcoma-Associated Herpesvirus Latency-Associated Nuclear Antigen 1 Mediates Episome Persistence through cis-Acting Terminal Repeat (TR) Sequence and Specifically Binds TR DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. UC Davis Scientists Develop Precision Gene Therapy for Kaposi's Sarcoma Using Viral "Trojan Horse" Strategy [trial.medpath.com]
An In-depth Technical Guide to the Initial Characterization of Lana-DNA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lana-DNA-IN-1 is a small molecule inhibitor targeting the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and its cognate DNA binding sites. This interaction is critical for the maintenance and replication of the viral episome during latency, making it a prime target for antiviral therapeutic development. This document provides a comprehensive technical overview of the initial characterization of this compound, including its inhibitory activity, the experimental protocols used for its evaluation, and its mechanism of action within the context of KSHV latent replication.
Introduction
Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman's disease.[1] A hallmark of KSHV infection is the establishment of a lifelong latent phase in the host cell, where the viral genome persists as a circular episome.[1] The viral protein LANA is essential for this latent persistence, as it tethers the viral episome to host chromosomes during mitosis and recruits the cellular replication machinery.[2] By inhibiting the crucial interaction between LANA and the viral DNA, compounds like this compound offer a promising strategy to disrupt viral latency and eliminate the virus from infected cells.[1]
Biochemical Characterization: Inhibition of LANA-DNA Interaction
The initial biochemical characterization of this compound was performed using a fluorescence polarization (FP) assay to quantify its ability to disrupt the binding of the LANA C-terminal domain (CTD) to its DNA binding sites (LBS1, LBS2, and LBS3).[3]
Quantitative Data
The inhibitory activity of this compound against the LANA-DNA interaction is summarized in the table below.
| Target | Assay Type | IC50 (µM) |
| LANA-LBS1 | FP Assay | 9 |
| LANA-LBS2 | FP Assay | 8 |
| LANA-LBS3 | FP Assay | 8 |
| Wild-type LANA CTD | FP Assay | 53 |
Data sourced from MedChemExpress product information.[3][4]
Experimental Protocol: Fluorescence Polarization (FP) Assay
This protocol is based on methodologies described for the discovery of novel LANA inhibitors.[5]
Objective: To determine the concentration at which this compound inhibits 50% of the binding between the LANA protein and its DNA recognition sites.
Materials:
-
LANA Protein: Purified recombinant C-terminal domain of LANA (e.g., amino acids 1008-1146 with mutations to prevent multimerization for simplified biophysical analysis).[1]
-
Fluorescently Labeled DNA Probes: Oligonucleotides representing LBS1, LBS2, and LBS3, each labeled with a fluorophore (e.g., 5-FAM).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20 and 5% DMSO.
-
This compound: Serial dilutions in assay buffer.
-
384-well, low-volume, black, round-bottom, non-binding surface microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the LANA protein in assay buffer.
-
Prepare working solutions of each fluorescently labeled DNA probe in assay buffer.
-
Prepare a serial dilution series of this compound in assay buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, add the following in order:
-
This compound or vehicle control (DMSO).
-
LANA protein solution.
-
Fluorescently labeled DNA probe.
-
-
The final concentrations of LANA protein and DNA probe should be optimized to yield a stable and robust FP signal.
-
Include control wells containing only the DNA probe (for baseline polarization) and wells with DNA probe and LANA protein without inhibitor (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular Characterization: Inhibition of KSHV Latent Replication
The cellular activity of LANA inhibitors is typically assessed through a KSHV latent replication assay, which measures the ability of the compound to inhibit the LANA-dependent replication of a plasmid containing the KSHV terminal repeats (TR).[1]
Experimental Protocol: KSHV Latent Replication Assay
This protocol is adapted from the methodology described by Kirsch et al. (2023).[1]
Objective: To determine the efficacy of this compound in inhibiting the latent replication of a KSHV-origin-containing plasmid in a cellular context.
Materials:
-
Cell Line: HEK293T cells.
-
Plasmids:
-
An expression vector for LANA.
-
A reporter plasmid containing multiple copies of the KSHV terminal repeat (pTR).
-
-
Transfection Reagent.
-
This compound: Stock solution in DMSO.
-
Cell Culture Media and Reagents.
-
DNA Extraction Kit.
-
Restriction Enzymes: DpnI and a linearizing enzyme (e.g., BamHI).
-
Southern Blotting Reagents.
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates.
-
Co-transfect the cells with the LANA expression vector and the pTR plasmid.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
-
DNA Extraction:
-
48-72 hours post-treatment, harvest the cells and extract low-molecular-weight DNA using a suitable kit (e.g., Hirt extraction).
-
-
Restriction Digestion:
-
Digest the extracted DNA with DpnI and a linearizing enzyme. DpnI specifically digests bacterially-derived, methylated DNA (the input plasmid), while newly replicated DNA in mammalian cells will be unmethylated and thus resistant to DpnI digestion.
-
-
Southern Blotting:
-
Separate the digested DNA by agarose gel electrophoresis.
-
Transfer the DNA to a nylon membrane.
-
Hybridize the membrane with a labeled probe specific for the pTR plasmid.
-
Detect the signal using an appropriate detection system (e.g., chemiluminescence).
-
-
Data Analysis:
-
Quantify the band intensities corresponding to the replicated (DpnI-resistant) plasmid.
-
Determine the concentration-dependent inhibition of replication by this compound.
-
Mechanism of Action and Signaling Pathways
LANA is a multifunctional protein that orchestrates the latent phase of the KSHV life cycle.[2] Its primary role in episome maintenance involves two key functions: tethering the viral genome to host chromosomes and recruiting the cellular DNA replication machinery.[2]
KSHV Latent Replication Pathway
The following diagram illustrates the key steps in LANA-mediated KSHV latent replication and the point of intervention for this compound.
Caption: LANA-mediated KSHV latent replication and inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the general workflow for the initial characterization of a LANA-DNA interaction inhibitor.
Caption: Workflow for the discovery and initial characterization of LANA-DNA inhibitors.
Conclusion
This compound demonstrates potent inhibition of the KSHV LANA-DNA interaction in biochemical assays. The methodologies outlined in this document provide a framework for the continued evaluation and optimization of this and other LANA inhibitors. By disrupting a key process in the KSHV latent life cycle, this compound represents a promising lead compound for the development of novel therapeutics to treat KSHV-associated malignancies. Further studies are warranted to elucidate its in vivo efficacy, safety profile, and potential for clinical application.
References
- 1. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel Latency-Associated Nuclear Antigen Inhibitors as Antiviral Agents Against Kaposi's Sarcoma-Associated Herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of LANA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaposi's sarcoma-associated herpesvirus (KSHV), also known as Human herpesvirus 8 (HHV-8), is the etiological agent of several malignancies, including Kaposi's sarcoma, primary effusion lymphoma (PEL), and multicentric Castleman's disease.[1][2] A hallmark of these cancers is the latent infection of tumor cells by KSHV, where the viral genome persists as a circular, extrachromosomal episome. The persistence and replication of this episome are critically dependent on a single viral protein: the Latency-Associated Nuclear Antigen (LANA).[3][4]
LANA is a multifunctional protein encoded by open reading frame 73 (ORF73) and is ubiquitously expressed in all latently infected tumor cells.[5][6] Its essential roles in maintaining the viral genome, segregating it to daughter cells during mitosis, and manipulating host cellular pathways to promote cell survival and proliferation make it an exceptional therapeutic target.[2][7] Genetic disruption of LANA leads to the rapid loss of the KSHV episome and can trigger the death of the tumor cells that depend on the virus for survival.[2] Consequently, the development of small molecule or peptide inhibitors that specifically disrupt LANA function represents a promising and targeted therapeutic strategy against KSHV-associated cancers.[1]
This technical guide provides an in-depth overview of the therapeutic potential of LANA inhibitors, summarizing the quantitative data on current lead compounds, detailing key experimental protocols for their discovery and validation, and visualizing the complex molecular pathways involved.
Molecular Basis for LANA Inhibition
LANA's essential functions are mediated by distinct domains, which serve as primary targets for inhibitor development.
-
C-Terminal Domain (CTD): DNA Binding: The CTD is responsible for binding directly to specific sequences within the terminal repeats (TRs) of the KSHV genome.[4][8] This interaction is crucial for initiating latent DNA replication once per cell cycle.[4] Small molecules that block this DNA-binding activity can prevent viral replication and episome maintenance.[8][9]
-
N-Terminal Domain (NTD): Chromatin Tethering: The NTD anchors the KSHV episome to host cell chromosomes during mitosis by binding to nucleosomal proteins, specifically histones H2A and H2B.[3][8] This tethering ensures the viral genomes are efficiently partitioned into daughter cells. Inhibiting this interaction is another key strategy to induce viral loss.[3]
-
Protein-Protein Interactions: LANA interacts with numerous cellular proteins to dysregulate pathways that control cell cycle, apoptosis, and gene expression. These include tumor suppressors like p53 and pRb, and components of signaling pathways such as GSK-3β.[5][6] For instance, LANA's interaction with the cellular chromodomain-helicase-DNA-binding protein 4 (CHD4) is involved in regulating viral gene expression.[10] Peptide inhibitors designed to disrupt these specific interactions offer a novel therapeutic avenue.[10]
Quantitative Data on LANA Inhibitors
The development of LANA inhibitors is currently in the preclinical phase. Research has identified several classes of molecules that demonstrate inhibitory activity in biochemical and cell-based assays. The following tables summarize the available quantitative data for prominent inhibitor candidates.
Table 1: Small Molecule Inhibitors Targeting LANA-DNA Interaction
| Compound/Scaffold | Assay Type | Target | IC50 / Activity | Source(s) |
| Mubritinib (TAK-165) | ChIP Assay (in-cell) | LANA-TR Binding | ~50% inhibition @ 15 nM | [7] |
| Cell Growth Assay | KSHV+ PEL Cells | GI50 ≈ 7.5 nM | [11] | |
| Compound 20 | Replication Assay | LANA-mediated Replication | IC50 = 33.2 ± 3.6 µM | [8] |
| Replication Assay | LANA-mediated Replication | 67% inhibition @ 62.5 µM | [8] | |
| Inhibitor I Scaffold | Fluorescence Polarization | LANA DBD-DNA Binding | IC50 = 17 ± 1 µM | [9] |
| EMSA | LANA DBD-DNA Binding | IC50 = 426 ± 2 µM | [9] |
ChIP: Chromatin Immunoprecipitation; GI50: 50% Growth Inhibition; IC50: 50% Inhibitory Concentration; EMSA: Electrophoretic Mobility Shift Assay; TR: Terminal Repeat.
Table 2: Peptide Inhibitors Targeting LANA-Protein Interaction
| Peptide | Assay Type | Target Interaction | Dissociation Constant (KD) | Source(s) |
| VGN73 | Biophysical Assay | LANA-CHD4 | 14 nM | [10] |
Experimental Protocols
The identification and characterization of LANA inhibitors rely on a cascade of specialized biochemical and cell-based assays. Detailed methodologies for three key experiments are provided below.
High-Throughput Screening (HTS) via Fluorescence Polarization (FP) Assay
This assay is designed to identify compounds that disrupt the interaction between a domain of LANA (e.g., the N-terminal) and its binding partner (e.g., nucleosomes or histones).
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescently labeled peptide corresponding to the LANA domain of interest (e.g., fluorescein-labeled N-LANA peptide).
-
Purify the target protein partner (e.g., histones H2A/H2B or reconstituted nucleosomes).
-
Prepare an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Dissolve compound libraries in DMSO to create stock solutions.
-
-
Assay Procedure (384-well format):
-
Dispense the fluorescently labeled LANA peptide and the target protein into the wells of a black, low-volume 384-well plate to achieve final nanomolar concentrations that give a stable FP signal.
-
Add test compounds from the library to the wells (typically to a final concentration of 10-20 µM). Include positive controls (e.g., unlabeled LANA peptide) and negative controls (DMSO vehicle).
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 480-485 nm) and emission (e.g., 535 nm) filters.[3][12]
-
Calculate the millipolarization (mP) values. A decrease in mP value in the presence of a compound indicates displacement of the fluorescent peptide and identifies a potential inhibitor.
-
Calculate the percentage of inhibition for hit compounds relative to controls. Confirmed hits are then subjected to dose-response analysis to determine their IC50 values.[13]
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to confirm that inhibitor candidates can disrupt the formation of the LANA-DNA complex in vitro.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to a LANA binding site (LBS) within the KSHV terminal repeat.[8]
-
Label the double-stranded DNA probe. This can be done using a radioactive isotope (e.g., ³²P) via T4 polynucleotide kinase or non-radioactively with biotin or a fluorescent tag.[5][14]
-
Purify the labeled probe using column chromatography or native PAGE.[5]
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine purified recombinant LANA protein (typically the C-terminal DNA-binding domain) with a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).[15]
-
Add a non-specific competitor DNA, such as poly(dI-dC), to prevent non-specific binding of LANA to the probe.[16]
-
Add the test inhibitor at various concentrations and incubate for 10-15 minutes at room temperature.
-
Add the labeled DNA probe to the reaction mixture and incubate for an additional 15-20 minutes at room temperature to allow complex formation.[5]
-
-
Electrophoresis and Detection:
-
Load the samples onto a native polyacrylamide gel (e.g., 5-6% acrylamide) in a cold running buffer (e.g., 0.5x TBE).[15]
-
Run the gel at a constant voltage in a cold room or on ice to prevent heat-induced dissociation of the complex.
-
Visualize the probe. For radioactive probes, dry the gel and expose it to X-ray film or a phosphor screen. For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.[17]
-
A positive result is the reduction or disappearance of the slower-migrating "shifted" band (LANA-DNA complex) in the presence of the inhibitor.
-
Cell-Based LANA-Mediated Replication Assay
This assay assesses the ability of an inhibitor to block LANA's function in a cellular context, specifically its role in viral DNA replication.
Methodology:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells or a similar easily transfectable cell line in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with two plasmids: an expression vector for LANA and a target plasmid containing multiple copies of the KSHV terminal repeat (TR).[8]
-
-
Inhibitor Treatment:
-
Following transfection, treat the cells with the test inhibitor at various concentrations for a period of 48-72 hours. Include a DMSO vehicle control.
-
-
Plasmid DNA Extraction and Digestion:
-
Harvest the cells and extract low molecular weight DNA using a Hirt extraction or a similar method to isolate the episomal plasmids.
-
Digest the extracted DNA with two restriction enzymes. The first enzyme (e.g., MfeI) linearizes the plasmid. The second enzyme, DpnI, specifically digests bacterially-derived, dam-methylated DNA. DNA replicated in the mammalian cells will be unmethylated and thus resistant to DpnI cleavage.[8]
-
-
Southern Blot Analysis:
-
Separate the digested DNA fragments by agarose gel electrophoresis.
-
Transfer the DNA to a nylon or nitrocellulose membrane.
-
Hybridize the membrane with a labeled DNA probe specific for the TR-containing plasmid.
-
Visualize the bands using an appropriate detection method (e.g., autoradiography or chemiluminescence).
-
The presence of a DpnI-resistant band indicates successful LANA-mediated replication. A dose-dependent decrease in the intensity of this band in inhibitor-treated samples demonstrates the compound's efficacy in blocking viral replication in cells.[8]
-
Visualizations: Signaling Pathways and Experimental Workflows
LANA-Mediated Dysregulation of Cell Cycle Control
LANA interacts with and functionally inactivates the key tumor suppressor proteins p53 and retinoblastoma (pRb), thereby promoting cell cycle progression and inhibiting apoptosis.
Caption: LANA interaction with p53 and pRb tumor suppressor pathways.
LANA's Role in Wnt/β-Catenin Signaling
LANA modulates the Wnt signaling pathway by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), leading to the stabilization and nuclear accumulation of β-catenin, which promotes the transcription of proliferation-associated genes.
Caption: LANA-mediated activation of the Wnt/β-catenin signaling pathway.
Workflow for LANA Inhibitor Discovery and Validation
The process begins with large-scale screening to identify initial hits, followed by a series of secondary and cell-based assays to confirm activity and mechanism of action.
Caption: A generalized workflow for the discovery of novel LANA inhibitors.
Future Outlook and Conclusion
The essential and multifaceted role of LANA in KSHV latency and pathogenesis makes it a highly attractive target for therapeutic intervention.[2][9] Current research, though still in the preclinical phase, has successfully identified multiple classes of inhibitors, including small molecules and peptides, that can disrupt key LANA functions.[8][10] The data shows that compounds can inhibit LANA's DNA-binding and replication functions at low micromolar to nanomolar concentrations in both biochemical and cellular assays.[7][8]
The major challenges ahead lie in optimizing these lead compounds to improve their potency, selectivity, and pharmacokinetic properties (ADMET). While Mubritinib showed potent anti-PEL activity, its mechanism is complex, involving off-target effects on mitochondrial metabolism, which may contribute to its efficacy.[1][7] Future efforts will likely focus on developing inhibitors with high specificity for LANA to minimize off-target toxicities. The continued application of the robust screening and validation protocols detailed here will be critical for advancing these promising molecules toward clinical trials. Ultimately, LANA inhibitors hold the potential to become the first targeted therapy specifically for KSHV-associated malignancies, offering a new line of defense against these devastating viral cancers.
References
- 1. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]
- 3. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KSHV LANA—The Master Regulator of KSHV Latency [mdpi.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Frontiers | Cell Cycle Regulatory Functions of the KSHV Oncoprotein LANA [frontiersin.org]
- 7. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A LANA peptide inhibits tumor growth by inducing CHD4 protein cleavage and triggers cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. rsc.org [rsc.org]
- 14. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 17. researchgate.net [researchgate.net]
Understanding the Binding Kinetics of Lana-DNA-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The latency-associated nuclear antigen (LANA) of the Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8), is a critical protein for the establishment and maintenance of viral latency. LANA tethers the viral episome to host chromosomes, ensuring its segregation to daughter cells during mitosis, and plays a key role in viral DNA replication.[1][2][3][4][5][6][7][8][9] The interaction between LANA and the viral DNA, specifically at the terminal repeats (TRs), represents a key therapeutic target for disrupting the KSHV life cycle. This guide provides an in-depth overview of the binding kinetics of a known inhibitor, Lana-DNA-IN-1, and the broader context of the LANA-DNA interaction.
This compound: An Inhibitor of the LANA-DNA Interaction
This compound is a small molecule inhibitor designed to disrupt the binding of LANA to its cognate DNA sequences. While detailed kinetic parameters such as association (k_on) and dissociation (k_off) rates for this compound are not extensively published in peer-reviewed literature, inhibitory activity has been quantified using half-maximal inhibitory concentration (IC50) values.
Quantitative Data
The inhibitory potency of this compound has been determined against the interaction of the C-terminal domain of LANA with its different binding sites on the KSHV terminal repeat.
| Target Interaction | IC50 Value (µM) | Assay Type |
| LANA - LBS1 | 9 | Fluorescence Polarization (FP) Assay[10] |
| LANA - LBS2 | 8 | Fluorescence Polarization (FP) Assay[10] |
| LANA - LBS3 | 8 | Fluorescence Polarization (FP) Assay[10] |
| Wild-type LANA | 53 | Not Specified[10] |
Table 1: Summary of reported IC50 values for this compound.[10]
The LANA-DNA Interaction: A Closer Look
The C-terminal domain of the LANA protein is responsible for binding to specific sequences within the KSHV terminal repeats, known as LANA binding sites (LBS).[9][11][12][13] There are at least three identified binding sites: LBS1, LBS2, and a more recently discovered LBS3. LANA binds to these sites with high affinity, with the dissociation constant (Kd) for the high-affinity site (LBS1) reported to be approximately 1.51 ± 0.16 nM.[14] This strong interaction is fundamental to LANA's function in episomal maintenance.
Signaling and Functional Pathway
The interaction of LANA with the viral genome is a central event in the KSHV latent lifecycle. This binding initiates a cascade of events crucial for viral persistence.
Experimental Protocols
Detailed experimental protocols for the specific determination of this compound binding kinetics are not publicly available. However, based on the reported use of a Fluorescence Polarization (FP) assay, and common methodologies for studying protein-DNA interactions, the following represents a standard protocol that could be employed.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled DNA upon binding to a protein. A small, fluorescently labeled DNA molecule tumbles rapidly in solution, resulting in low polarization. When bound by a larger protein like LANA, the tumbling slows, and the polarization of the emitted light increases. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Synthesize and purify a short single- or double-stranded DNA oligonucleotide corresponding to an LBS sequence (e.g., LBS1), with a fluorescent label (e.g., FITC or a rhodamine dye) at one terminus.
-
Express and purify the C-terminal DNA-binding domain of LANA.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20).
-
-
Assay Procedure:
-
In a 384-well black plate, add a fixed concentration of the fluorescently labeled LBS probe and the LANA protein. The concentrations should be optimized to achieve a significant polarization signal.
-
Add serial dilutions of this compound to the wells. Include a control with no inhibitor (maximum polarization) and a control with no LANA protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The resulting sigmoidal curve is fitted to a suitable dose-response equation to determine the IC50 value.
-
Other Relevant Experimental Techniques
While FP assays are well-suited for high-throughput screening and IC50 determination, other techniques can provide more detailed kinetic information.
-
Surface Plasmon Resonance (SPR): This technique can be used to determine the on-rate (k_on) and off-rate (k_off) of the LANA-DNA interaction, from which the dissociation constant (Kd) can be calculated (Kd = k_off / k_on). In a typical SPR experiment, the LANA protein is immobilized on a sensor chip, and solutions containing the LBS DNA are flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of two molecules. It can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. In an ITC experiment, a solution of the LBS DNA would be titrated into a solution containing the LANA protein.
Logical Relationship of LANA Domains
The LANA protein is a multi-domain protein, with distinct regions responsible for its various functions. Understanding this modular architecture is crucial for targeting its activities.
Conclusion
This compound demonstrates potential as an inhibitor of the critical interaction between the KSHV LANA protein and its DNA binding sites. While the publicly available data is limited to IC50 values, the use of techniques such as Fluorescence Polarization assays provides a robust platform for the initial characterization of such inhibitors. A deeper understanding of the binding kinetics, obtainable through methods like SPR and ITC, will be essential for the further development of more potent and specific therapeutic agents targeting KSHV latency. The structural and functional modularity of the LANA protein offers distinct opportunities for targeted drug design.
References
- 1. LANA - Wikipedia [en.wikipedia.org]
- 2. A Domain in the C-terminal region of latency-associated nuclear antigen 1 of Kaposi's sarcoma-associated Herpesvirus affects transcriptional activation and binding to nuclear heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of the Gamma-2 Herpesvirus LANA DNA Binding Domain Identifies Charged Surface Residues Which Impact Viral Latency [dash.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Latency-Associated Nuclear Antigen of Kaposi's Sarcoma-Associated Herpesvirus Permits Replication of Terminal Repeat-Containing Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaposi's Sarcoma-Associated Herpesvirus-Encoded LANA Recruits Topoisomerase IIβ for Latent DNA Replication of the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Determination of Kaposi's Sarcoma-Associated Herpesvirus C-Terminal Latency-Associated Nuclear Antigen Residues Mediating Chromosome Association and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 3D structure of Kaposi sarcoma herpesvirus LANA C-terminal domain bound to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Latency-associated nuclear antigen (LANA) cooperatively binds to two sites within the terminal repeat, and both sites contribute to the ability of LANA to suppress transcription and to facilitate DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Lana-DNA-IN-1 as a Probe for KSHV Latency: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman's disease. A hallmark of KSHV infection is its ability to establish a lifelong latent infection within host cells. During latency, the viral genome persists as a circular episome in the nucleus, with a limited expression of viral genes. Central to the maintenance of KSHV latency is the Latency-Associated Nuclear Antigen (LANA), encoded by ORF73. LANA is a multifunctional protein crucial for the replication, maintenance, and segregation of the KSHV episome to daughter cells during mitosis.[1][2][3] It achieves this by tethering the viral episome to host chromosomes, recruiting cellular DNA replication machinery, and modulating various cellular signaling pathways to create a favorable environment for viral persistence.[3][4][5]
The essential role of the interaction between LANA and the KSHV genome makes it a prime target for therapeutic intervention. Small molecule inhibitors that disrupt the LANA-DNA interaction have the potential to eliminate the viral episome from latently infected cells, thereby offering a novel strategy for treating KSHV-associated malignancies. Lana-DNA-IN-1 is a potent small molecule inhibitor that targets the binding of LANA to its cognate DNA sequences on the viral genome. This technical guide provides a comprehensive overview of this compound as a chemical probe for studying KSHV latency, including its mechanism of action, quantitative data, detailed experimental protocols, and its effects on relevant signaling pathways.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound and the LANA-DNA interaction.
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| This compound | LANA-LBS1 | Fluorescence Polarization | 9 | Not specified |
| This compound | LANA-LBS2 | Fluorescence Polarization | 8 | Not specified |
| This compound | LANA-LBS3 | Fluorescence Polarization | 8 | Not specified |
| This compound | Wild-type LANA | Not specified | 53 | Not specified |
| Protein | DNA Ligand | Assay Type | Kd (nM) | Reference |
| LANA | LBS1 (high-affinity site) | Electrophoretic Mobility Shift Assay (EMSA) | 1.51 ± 0.16 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and KSHV latency.
Fluorescence Polarization (FP) Assay for LANA-DNA Interaction Inhibitors
This protocol is a generalized procedure for a fluorescence polarization assay to screen for inhibitors of the LANA-DNA interaction, based on common practices for such assays.[7][8][9][10]
Objective: To quantitatively measure the inhibition of the interaction between the LANA DNA-binding domain (DBD) and a fluorescently labeled DNA probe corresponding to a LANA binding site (LBS).
Materials:
-
Purified recombinant KSHV LANA DBD.
-
Fluorescently labeled (e.g., with fluorescein) single- or double-stranded DNA oligonucleotide containing a high-affinity LANA binding site (LBS1).
-
Unlabeled LBS1 DNA oligonucleotide for competition control.
-
This compound and other test compounds.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Nonidet P-40.
-
Black, low-volume 96- or 384-well microplates.
-
A microplate reader equipped with fluorescence polarization optics.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled LBS1 probe in the assay buffer. The final concentration in the assay should be below the Kd of the interaction to ensure sensitivity.
-
Prepare a stock solution of the LANA DBD in the assay buffer. The optimal concentration should be determined empirically by titration to achieve a significant polarization shift upon binding to the probe.
-
Prepare serial dilutions of this compound and control compounds in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Assay Setup:
-
Add the assay components to the microplate wells in the following order:
-
Assay Buffer
-
Test compound (or DMSO vehicle control)
-
LANA DBD
-
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-protein interaction.
-
Add the fluorescently labeled LBS1 probe to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using the microplate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 528 nm emission for fluorescein).
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free_probe) / (mP_bound_probe - mP_free_probe)])
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
KSHV Latent DNA Replication Assay (Southern Blot Method)
This protocol is adapted from established methods for assessing LANA-dependent DNA replication.[11][12]
Objective: To determine the effect of this compound on the replication of KSHV terminal repeat (TR)-containing plasmids in cells expressing LANA.
Materials:
-
A plasmid containing multiple copies of the KSHV TR (e.g., p8TR). This plasmid should be prepared from a Dam+ E. coli strain to ensure methylation of GATC sites.
-
A mammalian cell line that does not express LANA (e.g., 293T or BJAB).
-
An expression vector for KSHV LANA.
-
This compound.
-
Transfection reagent.
-
Hirt lysis buffer (0.6% SDS, 10 mM Tris-HCl pH 7.5, 10 mM EDTA).
-
Restriction enzymes: DpnI and a linearizing enzyme (e.g., BamHI).
-
Southern blotting reagents and equipment.
-
A radiolabeled DNA probe specific for the KSHV TR.
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect the mammalian cells with the TR-containing plasmid and the LANA expression vector.
-
After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
-
Episomal DNA Extraction (Hirt Extraction):
-
After 48-72 hours of treatment, harvest the cells and perform a Hirt extraction to isolate low-molecular-weight episomal DNA.
-
-
Restriction Enzyme Digestion:
-
Digest the extracted DNA with DpnI and the linearizing enzyme. DpnI will only digest the input plasmid DNA that was replicated in the Dam+ E. coli, while the newly replicated, unmethylated DNA in mammalian cells will be resistant. The linearizing enzyme will cut the replicated plasmid into a single fragment of a known size.
-
-
Southern Blotting:
-
Separate the digested DNA by agarose gel electrophoresis.
-
Transfer the DNA to a nylon membrane.
-
Hybridize the membrane with the radiolabeled TR-specific probe.
-
Detect the signal using a phosphorimager.
-
-
Data Analysis:
-
Quantify the intensity of the DpnI-resistant band, which represents the amount of replicated plasmid.
-
Compare the band intensities between the treated and untreated samples to determine the inhibitory effect of this compound on latent DNA replication.
-
Quantitative PCR (qPCR) Assay for KSHV Episome Persistence
This qPCR-based method offers a more quantitative and higher-throughput alternative to Southern blotting for assessing episome maintenance.[11][13]
Objective: To quantify the number of KSHV episomes in latently infected cells over time following treatment with this compound.
Materials:
-
KSHV-positive cell line (e.g., BCBL-1 or iSLK.219).
-
This compound.
-
DNA extraction kit.
-
qPCR master mix.
-
Primers and probe specific for a unique region of the KSHV genome (e.g., ORF73).
-
Primers and probe for a host housekeeping gene (e.g., GAPDH or RNase P) for normalization.
-
A qPCR instrument.
Procedure:
-
Cell Culture and Treatment:
-
Plate the KSHV-positive cells and treat them with a dilution series of this compound or a vehicle control.
-
Culture the cells for an extended period (e.g., 7-14 days), passaging them as needed and maintaining the drug concentration.
-
-
Genomic DNA Extraction:
-
At various time points, harvest a sample of cells and extract total genomic DNA.
-
-
qPCR Analysis:
-
Perform qPCR using the primers and probes for the KSHV gene and the host housekeeping gene.
-
Generate a standard curve for both the viral and host amplicons using a plasmid containing the target sequences.
-
-
Data Analysis:
-
Calculate the copy number of the KSHV genome and the host gene in each sample based on the standard curves.
-
Normalize the KSHV copy number to the host genome copy number to determine the average number of episomes per cell.
-
Plot the episome copy number per cell over time for each treatment condition to assess the effect of this compound on episome persistence.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving LANA and a general workflow for screening inhibitors of the LANA-DNA interaction.
Caption: LANA's disruption of p53 and pRb tumor suppressor pathways.
Caption: LANA-mediated stabilization and activation of c-Myc.[1]
Caption: Inhibition of the cGAS-STING pathway by cytoplasmic LANA isoforms.
Caption: Workflow for identifying and validating LANA-DNA interaction inhibitors.
Discussion and Future Directions
This compound represents a valuable tool for dissecting the molecular mechanisms of KSHV latency. By specifically targeting the crucial interaction between LANA and the viral genome, this inhibitor allows for the investigation of the downstream consequences of disrupting this process. The provided protocols offer a framework for researchers to quantitatively assess the efficacy of this compound and similar compounds in both in vitro and cell-based systems.
The exploration of signaling pathways affected by LANA highlights the complex interplay between the virus and the host cell. The ability of LANA to modulate key cellular processes such as cell cycle control (via p53 and pRb), oncogenesis (via c-Myc), and innate immunity (via cGAS-STING) underscores its central role in KSHV pathogenesis. This compound can be instrumental in elucidating the precise contribution of the LANA-DNA interaction to the modulation of these pathways.
Future research should focus on a more detailed characterization of this compound, including comprehensive selectivity profiling to identify potential off-target effects. While the synthesis of related compounds has been described, the specific synthesis of this compound should be optimized and reported to facilitate its wider use by the research community. Furthermore, in vivo studies using animal models of KSHV-associated malignancies are warranted to evaluate the therapeutic potential of targeting the LANA-DNA interaction with inhibitors like this compound. The development of more potent and specific second-generation inhibitors based on the this compound scaffold could ultimately lead to novel therapeutic strategies for the treatment of KSHV-related diseases.
References
- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. LANA - Wikipedia [en.wikipedia.org]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Fluorescence polarization analysis of protein-DNA and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KSHV LANA acetylation-selective acidic domain reader sequence mediates virus persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of Kaposi's Sarcoma-Associated Herpesvirus Latent Nuclear Antigen Leads to Abortive Episome Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Lana-DNA-IN-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lana-DNA-IN-1 is a potent small molecule inhibitor of the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and its cognate DNA binding sites (LBS) within the viral terminal repeats. LANA is a critical viral protein essential for the maintenance, replication, and segregation of the KSHV episome during latent infection, a hallmark of KSHV-associated malignancies such as Kaposi's sarcoma, primary effusion lymphoma (PEL), and multicentric Castleman's disease. By disrupting the LANA-DNA interaction, this compound offers a targeted approach to interfere with the KSHV latent lifecycle, making it a valuable tool for basic research and a potential starting point for the development of novel antiviral therapeutics.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar inhibitors, along with structured data tables for easy comparison of its inhibitory effects.
Quantitative Data Summary
The inhibitory activity of this compound and other functionally similar compounds can be quantified using various in vitro assays. The following tables summarize key quantitative data for LANA-DNA interaction inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (µM) | Reference |
| Fluorescence Polarization (FP) | LANA - LBS1 | 9 | [1] |
| Fluorescence Polarization (FP) | LANA - LBS2 | 8 | [1] |
| Fluorescence Polarization (FP) | LANA - LBS3 | 8 | [1] |
| Fluorescence Polarization (FP) | Wild-type LANA | 53 | [1] |
Table 2: Comparative In Vitro Activity of a LANA-DNA Interaction Inhibitor (Compound 20)
| Assay Type | Target | IC50 (µM) | % Inhibition (at 62.5 µM) | Reference |
| Southern Blot (Cell-based) | LANA-mediated DNA replication | 33.2 ± 3.6 | 67% |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound Action.
Caption: Fluorescence Polarization Assay Workflow.
Experimental Protocols
Fluorescence Polarization (FP) Assay for LANA-DNA Interaction
This assay quantitatively measures the binding of LANA to a fluorescently labeled DNA probe corresponding to a LANA binding site (LBS). The binding of the larger LANA protein to the small, fluorescently labeled DNA probe causes a decrease in the tumbling rate of the probe, resulting in an increase in the polarization of the emitted light. An inhibitor like this compound will compete with the DNA probe for binding to LANA, leading to a decrease in fluorescence polarization.
Materials:
-
Purified recombinant KSHV LANA protein (or its DNA-binding domain).
-
Fluorescently labeled (e.g., FITC or 5-FAM) single-stranded or double-stranded DNA oligonucleotide containing a LANA binding site (e.g., LBS1, LBS2, or LBS3).
-
This compound.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM EDTA, 0.1% NP-40, 1 mM DTT, and 5% glycerol.
-
Black, non-binding 96-well or 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare working solutions of the LANA protein and the fluorescent DNA probe in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the probe and a concentration of LANA that gives a significant polarization window.
-
-
Assay Setup:
-
To each well of the microplate, add the assay components in the following order:
-
Assay Buffer
-
This compound or vehicle control (DMSO)
-
LANA protein
-
Fluorescent DNA probe
-
-
Include control wells:
-
"Free Probe" control: Contains only the fluorescent DNA probe in assay buffer (for minimum polarization value).
-
"Bound Probe" control: Contains the fluorescent DNA probe and LANA protein in assay buffer with vehicle (for maximum polarization value).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a qualitative or semi-quantitative method to detect protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the LBS is incubated with the LANA protein, and the resulting complex is resolved on a non-denaturing polyacrylamide gel. The protein-DNA complex migrates slower than the free probe, resulting in a "shifted" band. The addition of an inhibitor like this compound will reduce the formation of this complex.
Materials:
-
Purified recombinant KSHV LANA protein.
-
DNA probe: A double-stranded oligonucleotide containing an LBS, end-labeled with 32P or a fluorescent dye.
-
This compound.
-
Binding Buffer (5X): 100 mM HEPES pH 7.9, 250 mM KCl, 5 mM DTT, 50% glycerol, 0.5% NP-40.
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Loading Dye (6X): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol in water.
-
Non-denaturing polyacrylamide gel (e.g., 5-6%).
-
TBE Buffer (0.5X): 45 mM Tris-borate, 1 mM EDTA.
Procedure:
-
Binding Reaction:
-
Set up the binding reactions in microcentrifuge tubes on ice. A typical 20 µL reaction includes:
-
5X Binding Buffer (4 µL)
-
Poly(dI-dC) (to a final concentration of 50 ng/µL)
-
This compound or vehicle control (at various concentrations)
-
Purified LANA protein
-
Nuclease-free water to adjust the volume.
-
-
Incubate for 10 minutes on ice.
-
Add the labeled DNA probe (e.g., 20-50 fmol).
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Add 3-4 µL of 6X loading dye to each reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.
-
-
Detection:
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For fluorescently labeled probes, visualize the gel using an appropriate imaging system.
-
-
Data Analysis:
-
The intensity of the shifted band corresponding to the LANA-DNA complex will decrease with increasing concentrations of this compound. The intensity of the bands can be quantified using densitometry software.
-
Cell-Based LANA-Mediated DNA Replication Assay (qPCR-based)
This assay measures the ability of LANA to mediate the replication of a plasmid containing the KSHV terminal repeats (TR) in cells. The plasmid is methylated in E. coli (Dam+). After transfection into mammalian cells expressing LANA, replicated plasmids will be unmethylated and thus resistant to digestion by the methylation-sensitive restriction enzyme DpnI. The amount of replicated, DpnI-resistant plasmid DNA is quantified by quantitative PCR (qPCR).
Materials:
-
A mammalian cell line that supports LANA-mediated replication (e.g., BJAB, 293T).
-
An expression vector for KSHV LANA.
-
A reporter plasmid containing KSHV TRs (e.g., p8TR) purified from a Dam+ E. coli strain.
-
Transfection reagent.
-
This compound.
-
Low molecular weight DNA extraction kit.
-
DpnI restriction enzyme.
-
qPCR master mix and primers specific for the TR plasmid.
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells and co-transfect with the LANA expression vector and the TR-containing reporter plasmid.
-
Treat the transfected cells with various concentrations of this compound or vehicle control.
-
-
DNA Extraction:
-
After 48-72 hours of incubation, harvest the cells and extract low molecular weight DNA using a modified Hirt extraction or a commercial kit.
-
-
DpnI Digestion:
-
Digest an aliquot of the extracted DNA with DpnI to remove the non-replicated, methylated input plasmid DNA.
-
As a control, another aliquot should be mock-digested (without DpnI).
-
-
Quantitative PCR (qPCR):
-
Perform qPCR on both the DpnI-digested and mock-digested DNA samples using primers specific for the TR plasmid.
-
Use a standard curve of the TR plasmid to quantify the amount of DNA.
-
-
Data Analysis:
-
The amount of DpnI-resistant plasmid DNA corresponds to the amount of replicated plasmid.
-
Calculate the percentage of replication inhibition at each concentration of this compound relative to the vehicle-treated control.
-
Determine the IC50 value for the inhibition of LANA-mediated DNA replication.
-
References
Application Notes and Protocols for Lana-DNA-IN-1 in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaposi's Sarcoma-associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman's disease. A key factor in the lifecycle of KSHV is the Latency-Associated Nuclear Antigen (LANA), a multifunctional protein crucial for the maintenance of the viral episome in latently infected cells. LANA tethers the viral genome to host chromosomes, ensuring its segregation to daughter cells during mitosis. This function is mediated by the C-terminal DNA-binding domain (DBD) of LANA, which recognizes specific sequences within the terminal repeats (TRs) of the viral DNA. The critical role of the LANA-DNA interaction in viral persistence makes it an attractive target for antiviral drug development.
Lana-DNA-IN-1 is a small molecule inhibitor designed to disrupt the interaction between the LANA DBD and its cognate DNA binding sites. Fluorescence Polarization (FP) is a robust and sensitive technique well-suited for studying protein-DNA interactions in a high-throughput format. This application note provides a detailed protocol for utilizing this compound in a fluorescence polarization assay to quantify its inhibitory effect on the LANA-DNA interaction.
Principle of the Fluorescence Polarization Assay
Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In this assay, a small, fluorescently labeled DNA oligonucleotide corresponding to a LANA binding site (LBS) tumbles rapidly in solution, resulting in a low polarization value when excited with plane-polarized light. Upon binding to the much larger LANA protein, the tumbling of the fluorescent DNA is significantly slowed, leading to a higher polarization of the emitted light.
When an inhibitor like this compound is introduced, it competes with the fluorescent DNA for binding to LANA. This displacement of the fluorescent DNA from the LANA-DNA complex results in an increase in its tumbling rate and a subsequent decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the inhibitory activity of the compound.
Signaling Pathway and Therapeutic Intervention Point
The following diagram illustrates the role of LANA in KSHV episome maintenance and the point of intervention for this compound.
Caption: KSHV LANA-mediated episome maintenance and inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound against the interaction of LANA with its different binding sites has been quantified using fluorescence polarization assays. The following table summarizes the reported IC50 values.
| Target | Inhibitor | IC50 Value (µM) | Assay Type |
| LANA-LBS1 Interaction | This compound | 9 | Fluorescence Polarization |
| LANA-LBS2 Interaction | This compound | 8 | Fluorescence Polarization |
| LANA-LBS3 Interaction | This compound | 8 | Fluorescence Polarization |
| Wild-type LANA | This compound | 53 | Fluorescence Polarization |
Experimental Protocols
Materials and Reagents
-
LANA Protein: Purified recombinant C-terminal DNA-binding domain of KSHV LANA.
-
Fluorescent DNA Probe: A single-stranded or double-stranded oligonucleotide containing a LANA binding site (e.g., LBS1 or LBS2) labeled with a fluorescent dye (e.g., 5-FAM, FITC).
-
Example LBS1 sequence: 5'-[FAM]-GTCGTGGCCGCCGGCCACGA-3'
-
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Microplates: Black, low-binding, 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters (e.g., Excitation: 485 nm, Emission: 535 nm for FAM).
Experimental Workflow
The following diagram outlines the key steps in the fluorescence polarization assay.
Caption: Workflow for the this compound fluorescence polarization assay.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
Dilute the purified LANA protein and the fluorescently labeled DNA probe to their final working concentrations in assay buffer. The optimal concentrations of LANA and the probe should be determined empirically by performing a saturation binding experiment. A probe concentration in the low nanomolar range and a LANA concentration that yields approximately 50-70% of the maximal polarization signal are good starting points.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 384-well plate.
-
Include the following controls:
-
Low Polarization Control (Probe Only): Wells containing only the fluorescent DNA probe in assay buffer.
-
High Polarization Control (No Inhibitor): Wells containing the fluorescent DNA probe and LANA protein in assay buffer with vehicle.
-
-
-
Incubation:
-
Add the diluted LANA protein to all wells except the "Probe Only" controls.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to interact with the protein.
-
Add the fluorescent DNA probe to all wells.
-
Incubate the plate for an additional 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore. The results are typically expressed in millipolarization (mP) units.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 x (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])
where:
-
mP_sample is the millipolarization value of the well with the inhibitor.
-
mP_low is the average millipolarization value of the "Probe Only" control.
-
mP_high is the average millipolarization value of the "No Inhibitor" control.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assay Validation
To ensure the robustness and reliability of the fluorescence polarization assay, it is recommended to determine the Z'-factor. The Z'-factor is a statistical parameter that assesses the quality of a high-throughput screening assay.
Z'-factor Calculation:
Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]
where:
-
SD_high and SD_low are the standard deviations of the high and low polarization controls, respectively.
-
Mean_high and Mean_low are the means of the high and low polarization controls, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Assay Window (mP difference) | Insufficient binding between LANA and the DNA probe. | Optimize protein and probe concentrations. Check the purity and activity of the LANA protein. Verify the integrity of the DNA probe. |
| High background fluorescence. | Use high-quality, low-binding microplates. Check for autofluorescence of the inhibitor. | |
| High Variability in Replicates | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Increase the assay volume if possible. |
| Incomplete mixing of reagents. | Gently mix the plate after adding each reagent. | |
| Assay not at equilibrium. | Increase the incubation time. | |
| False Positives/Negatives | Compound autofluorescence or quenching. | Screen compounds for intrinsic fluorescence at the assay wavelengths. |
| Non-specific inhibition (e.g., aggregation). | Include a counter-screen with an unrelated protein-DNA interaction. | |
| Instability of the compound or reagents. | Prepare fresh dilutions of the compound and reagents for each experiment. |
Conclusion
The fluorescence polarization assay is a powerful and reliable method for characterizing the inhibitory activity of compounds like this compound against the KSHV LANA-DNA interaction. The detailed protocol and guidelines provided in this application note will enable researchers to effectively implement this assay for the discovery and development of novel antiviral therapeutics targeting KSHV latency.
Application Notes and Protocols for High-Throughput Screening of Novel LANA-DNA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-associated Herpesvirus (KSHV) is a multifunctional protein essential for the establishment and maintenance of viral latency.[1][2] A key function of LANA is to tether the viral episome to host chromosomes during mitosis, ensuring its faithful segregation to daughter cells.[1][2][3] This process is mediated by the interaction of LANA with both viral DNA, specifically the terminal repeats (TRs), and host cell nucleosomes.[1][2][3] The C-terminal domain of LANA is responsible for binding to specific sequences within the KSHV terminal repeats, while the N-terminal domain anchors to host chromosomes by interacting with histones H2A/H2B.[1][2][3] Disruption of the LANA-DNA interaction is a promising therapeutic strategy to eliminate KSHV from infected cells, making it a critical target for antiviral drug discovery.[4][5]
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) and validation of small molecule inhibitors targeting the LANA-DNA interaction. The described methodologies are designed to be robust, scalable, and suitable for identifying and characterizing novel therapeutic candidates.
Signaling Pathway and Point of Inhibition
During KSHV latency, LANA forms a molecular bridge between the viral genome and host chromatin. The C-terminal DNA-binding domain (DBD) of LANA recognizes and binds to LANA-binding sites (LBS) within the terminal repeats of the viral episome. Concurrently, the N-terminal domain of LANA associates with histones H2A/H2B on the host chromosomes. This dual interaction ensures that the viral episomes are tethered to the host cell's genetic material and are efficiently partitioned during cell division. Small molecule inhibitors can be designed to interfere with the binding of the LANA DBD to the viral TRs, thereby disrupting episome maintenance and leading to the loss of the viral genome in proliferating cells.
Caption: Mechanism of LANA-mediated KSHV episome tethering and the point of therapeutic intervention.
Experimental Workflow for HTS and Hit Validation
A multi-step approach is recommended for the identification and validation of novel LANA-DNA inhibitors. The workflow begins with a primary high-throughput screen to identify initial hits, followed by a series of secondary and cell-based assays to confirm activity, determine potency, and assess the mechanism of action.
Caption: High-throughput screening and validation workflow for identifying LANA-DNA inhibitors.
Data Presentation
Table 1: Summary of High-Throughput Screening Assays for LANA-DNA Inhibitors
| Assay Type | Principle | Throughput | Key Parameters | Reference |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled DNA upon binding to LANA. Small molecule inhibitors disrupt this interaction, leading to a decrease in polarization. | High | Z'-factor, IC50 | [1][2][6] |
| Surface Plasmon Resonance (SPR) | Immobilized LANA protein on a sensor chip is exposed to a library of small molecules (fragments or compounds). Binding events are detected in real-time by changes in the refractive index. | Medium | KD (dissociation constant) | [7][8] |
| Microscale Thermophoresis (MST) | Measures the movement of fluorescently labeled LANA in a microscopic temperature gradient. Binding of an inhibitor alters the thermophoretic properties of LANA, allowing for the determination of binding affinity. | Medium | KD | [3][5] |
Table 2: Quantitative Data for Validated LANA-DNA Inhibitors
| Compound ID | Assay Type | IC50 / KD (µM) | Cell-Based Activity | Reference |
| Inhibitor I | MST | 23 | - | [5] |
| Compound 20 | EMSA | IC50: 33.2 ± 3.6 | 67% inhibition of LANA-mediated replication at 62.5 µM | [5] |
| Mubritinib (TAK165) | Not Specified | Potent inhibitor | Decreased survival of KSHV-infected PEL cells | [9] |
| Unnamed Hits | FP | - | Reduced EBV genome copy number (in an analogous EBNA1 screen) | [6] |
Experimental Protocols
Fluorescence Polarization (FP) High-Throughput Screening Assay
Objective: To identify small molecules that inhibit the interaction between the LANA DNA-binding domain (DBD) and its cognate DNA sequence from the KSHV terminal repeat.
Materials:
-
Purified recombinant LANA DBD (e.g., amino acids 972-1110)[8]
-
Fluorescently labeled DNA probe containing a high-affinity LANA binding site (LBS)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, flat-bottom plates
-
Compound library
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare the fluorescently labeled DNA probe at a final concentration of 10 nM in Assay Buffer.
-
Prepare the LANA DBD protein at a final concentration of 50 nM in Assay Buffer.
-
Dispense 10 µL of the LANA DBD solution into each well of the 384-well plate.
-
Add 100 nL of each compound from the library to the respective wells. For controls, add DMSO.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 10 µL of the fluorescently labeled DNA probe to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[6]
-
Identify hits as compounds that cause a significant decrease in fluorescence polarization compared to DMSO controls.
Electrophoretic Mobility Shift Assay (EMSA) for Hit Validation
Objective: To confirm the inhibitory activity of hit compounds on the LANA-DNA interaction.
Materials:
-
Purified recombinant LANA DBD
-
Unlabeled and 32P-labeled DNA probes containing an LBS
-
Binding Buffer: 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2
-
Poly(dI-dC)
-
Hit compounds
-
Native polyacrylamide gel (e.g., 6%)
-
TBE Buffer
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare binding reactions in a total volume of 20 µL.
-
To each reaction, add 100 ng of poly(dI-dC), 1 µL of 32P-labeled DNA probe (~20,000 cpm), and varying concentrations of the hit compound dissolved in DMSO.
-
Add 100 ng of purified LANA DBD to each reaction.
-
Incubate the reactions at room temperature for 30 minutes.
-
Add 2 µL of 10X loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 150V for 1.5-2 hours.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Analyze the results to determine the concentration-dependent inhibition of the LANA-DNA complex formation.[3][5]
Cell-Based LANA-Mediated DNA Replication Assay
Objective: To assess the functional activity of validated inhibitors in a cellular context.[10]
Materials:
-
BJAB cells (KSHV-negative B-lymphoma cell line)
-
LANA expression vector
-
A plasmid containing KSHV terminal repeats (p8TR)
-
Cell culture medium and supplements
-
Transfection reagent
-
Validated inhibitor compounds
-
DNA extraction kit
-
DpnI restriction enzyme
Protocol:
-
Co-transfect BJAB cells with the LANA expression vector and the p8TR plasmid.
-
After 24 hours, treat the transfected cells with varying concentrations of the inhibitor compound or DMSO as a control.
-
Culture the cells for an additional 48-72 hours.
-
Isolate low-molecular-weight DNA from the cells.
-
Digest the isolated DNA with DpnI to degrade the input, bacterially-methylated plasmid DNA. Replicated DNA in eukaryotic cells will be unmethylated and thus resistant to DpnI digestion.[10]
-
Perform qPCR using primers specific for a region within the p8TR plasmid to quantify the amount of replicated DNA.
-
Calculate the percentage of inhibition of LANA-mediated DNA replication for each compound concentration relative to the DMSO control.[5]
Conclusion
The assays and protocols detailed in these application notes provide a robust framework for the discovery and characterization of novel inhibitors of the KSHV LANA-DNA interaction. By employing a combination of high-throughput biochemical screens and subsequent cell-based functional assays, researchers can effectively identify and validate promising lead compounds for the development of new anti-KSHV therapeutics. The structured workflow and quantitative data presentation will aid in the systematic evaluation and comparison of potential drug candidates.
References
- 1. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a high-throughput screen for inhibitors of Epstein-Barr virus EBNA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biophysical Screens Identify Fragments That Bind to the Viral DNA-Binding Proteins EBNA1 and LANA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biophysical Screens Identify Fragments That Bind to the Viral DNA-Binding Proteins EBNA1 and LANA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KSHV LANA acetylation-selective acidic domain reader sequence mediates virus persistence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro ADMET Profiling of LANA-DNA-IN-1 Analogs
For: Researchers, scientists, and drug development professionals in antiviral drug discovery.
Introduction
The Latency-Associated Nuclear Antigen (LANA) of Kaposi's sarcoma-associated herpesvirus (KSHV/HHV-8) is a crucial protein for the maintenance and replication of the viral episome during latent infection.[1][2][3][4][5] LANA tethers the viral genome to host chromosomes, ensuring its segregation to daughter cells during mitosis.[2][4][5] This essential role makes the interaction between LANA and the viral DNA a prime target for the development of novel antiviral therapeutics.
"LANA-DNA-IN-1" represents a lead compound designed to inhibit this critical interaction. To advance this and related analogs towards clinical candidacy, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential. Early in vitro ADMET profiling helps to identify potential liabilities, guide lead optimization, and reduce the likelihood of late-stage drug development failures.[6][7][8][9]
This document provides detailed protocols for the in vitro ADMET profiling of this compound and its analogs, covering key assays for metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, permeability, and cytotoxicity.
Experimental Workflow
The overall workflow for the in vitro ADMET profiling of this compound analogs is depicted below. This streamlined process allows for the efficient screening of multiple compounds to identify those with the most favorable drug-like properties.
Caption: Overall workflow for in vitro ADMET profiling of this compound analogs.
Data Presentation
The following tables summarize hypothetical ADMET data for this compound and three of its analogs.
Table 1: Physicochemical and Absorption Properties
| Compound ID | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| This compound | 55 | 8.2 | 5.1 | 1.8 |
| LDI-A002 | 120 | 6.5 | 4.3 | 1.5 |
| LDI-A003 | 25 | 15.1 | 12.8 | 3.5 |
| LDI-A004 | 78 | 9.8 | 7.2 | 2.1 |
Table 2: Metabolism and Toxicity Properties
| Compound ID | Human Liver Microsomal Stability (t½, min) | CYP3A4 Inhibition (IC₅₀, µM) | CYP2D6 Inhibition (IC₅₀, µM) | Plasma Protein Binding (%) | HepG2 Cytotoxicity (CC₅₀, µM) |
| This compound | 45 | 12.5 | > 50 | 92.1 | 28.7 |
| LDI-A002 | > 60 | 28.1 | > 50 | 85.6 | > 50 |
| LDI-A003 | 15 | 2.3 | 8.9 | 98.5 | 9.2 |
| LDI-A004 | 52 | 18.9 | > 50 | 90.3 | 45.1 |
Experimental Protocols
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound analogs by human liver microsomal enzymes.
Materials:
-
This compound analogs and positive control (e.g., Verapamil)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., Tolbutamide)
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Prepare a 1 µM working solution of each test compound in phosphate buffer.
-
In a 96-well plate, add the test compound solution.
-
Add pooled HLMs to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) from the slope of the natural log of the remaining compound versus time plot.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of this compound analogs to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6).
Materials:
-
This compound analogs and positive control inhibitors (e.g., Ketoconazole for CYP3A4)
-
Recombinant human CYP enzymes or HLMs
-
CYP-specific probe substrates (e.g., Midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the test compound, the specific CYP enzyme/HLMs, and the probe substrate.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge and transfer the supernatant for LC-MS/MS analysis.
-
Quantify the formation of the metabolite from the probe substrate.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of this compound analogs.
Materials:
-
This compound analogs
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Protocol:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare solutions of the test compounds in PBS (pH 7.4) and add them to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the appropriate formula.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of this compound analogs. The Caco-2 assay is a widely used method for evaluating bioavailability.[6]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
This compound analogs
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical to basolateral (A→B) permeability, add the test compound to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B→A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the samples by LC-MS/MS to determine the concentration of the compound.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Objective: To determine the extent to which this compound analogs bind to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound analogs
-
LC-MS/MS system
Protocol:
-
Spike the test compounds into human plasma.
-
Add the spiked plasma to one chamber of the RED device and PBS to the other chamber, separated by a semipermeable membrane.
-
Seal the device and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and the PBS chambers.
-
Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
Cytotoxicity Assay
Objective: To evaluate the potential of this compound analogs to cause cell death in a human liver cell line (HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium and reagents
-
This compound analogs
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom plates
-
Luminometer or spectrophotometer
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance.
-
Calculate the percent cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro ADMET profiling of this compound analogs. The systematic application of these assays will generate crucial data to guide the selection of lead candidates with optimal pharmacokinetic and safety profiles for further development as inhibitors of the KSHV LANA-DNA interaction. Early and thorough ADMET evaluation is a critical step in the successful translation of promising compounds from the bench to the clinic.[8][9]
References
- 1. The 3D structure of Kaposi sarcoma herpesvirus LANA C-terminal domain bound to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LANA - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 8. selvita.com [selvita.com]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Transient Replication Assays Using Lana-DNA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is an oncogenic virus linked to Kaposi's Sarcoma, primary effusion lymphoma, and multicentric Castleman's disease.[1] During its latent phase, the KSHV genome persists as a circular episome within the host cell nucleus. The maintenance of this episome is critically dependent on the Latency-Associated Nuclear Antigen (LANA), a viral protein encoded by ORF73.[2][3] LANA tethers the viral episome to host chromosomes, ensuring its segregation to daughter cells during mitosis, and recruits the host's cellular replication machinery to mediate the replication of the viral DNA once per cell cycle.[3][4][5]
The interaction between LANA and the KSHV terminal repeats (TRs), the origin of latent replication, is a key target for antiviral drug development.[2] Lana-DNA-IN-1 is a small molecule inhibitor designed to disrupt this interaction.[6] Transient replication assays provide a robust and quantitative method to evaluate the efficacy of inhibitors like this compound in a controlled cellular environment.[7][8] These assays typically involve the co-transfection of mammalian cells with a plasmid containing the KSHV TR and an expression vector for LANA.[7] The replication of the TR-containing plasmid, which is dependent on LANA function, can then be measured. This document provides detailed protocols for performing transient replication assays to assess the inhibitory activity of this compound.
Principle of the Assay
The transient replication assay relies on the ability of LANA to drive the replication of a plasmid containing the KSHV terminal repeats (TRs) in mammalian cells.[7][8] The assay distinguishes between the input, bacterially-derived plasmid DNA and the newly replicated plasmid DNA in mammalian cells by exploiting differences in DNA methylation.
Plasmids propagated in Dam methylase-positive (dam+) E. coli strains will have adenine methylation at GATC sequences.[7] Mammalian cells lack this specific adenine methylase. Therefore, when the plasmid replicates in mammalian cells, the newly synthesized DNA strands will be unmethylated.[7]
The restriction enzyme DpnI specifically cleaves DNA that is methylated on both strands at its GATC recognition site.[7][8] Consequently, the input plasmid DNA will be digested by DpnI, while the newly replicated, unmethylated DNA will remain resistant. The amount of DpnI-resistant plasmid DNA can then be quantified, typically by Southern blotting or quantitative PCR (qPCR), as a measure of LANA-mediated DNA replication.[7]
Data Presentation: Inhibitory Activity of this compound
The inhibitory effect of this compound on the interaction between LANA and its DNA binding sites (LBS) within the terminal repeats has been quantified. The following table summarizes the reported IC50 values.
| Target | Assay Type | IC50 (µM) |
| LANA - LBS1 | Fluorescence Polarization | 9 |
| LANA - LBS2 | Fluorescence Polarization | 8 |
| LANA - LBS3 | Fluorescence Polarization | 8 |
| Wild-type LANA CTD | Fluorescence Polarization | 53 |
| Oligomerization-deficient LANA DBD | Fluorescence Polarization | Data available, specific value not stated |
Data sourced from MedchemExpress.[6]
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293, 293T, or BJAB cells. These cell lines have been successfully used for LANA-mediated replication assays.[2][7][9]
-
Plasmids:
-
LANA Expression Plasmid: A mammalian expression vector encoding full-length KSHV LANA (e.g., pA3M-LANA).
-
TR-containing Plasmid: A plasmid containing at least one copy of the KSHV terminal repeat (e.g., p8TR). This plasmid must be prepared from a dam+ E. coli strain.
-
Control Plasmid: An empty vector corresponding to the LANA expression plasmid (e.g., pA3M).
-
-
This compound: Prepare stock solutions in DMSO.
-
Transfection Reagent: (e.g., Lipofectamine 2000, FuGENE HD, or electroporation apparatus).
-
Cell Culture Media and Reagents: DMEM or RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
DNA Extraction Kit: Hirt lysis buffer or a commercial kit for low-molecular-weight DNA extraction.
-
Restriction Enzymes: DpnI, and a second enzyme that linearizes the TR-containing plasmid (e.g., HindIII, EcoRV).
-
Reagents for Southern Blotting or qPCR: Agarose, gel electrophoresis apparatus, nylon membrane, radiolabeled or non-radiolabeled probe specific for the TR plasmid, hybridization buffer, qPCR master mix, and primers specific for the TR plasmid.
Experimental Workflow Diagram
References
- 1. LANA - Wikipedia [en.wikipedia.org]
- 2. Kaposi's Sarcoma-Associated Herpesvirus-Encoded LANA Recruits Topoisomerase IIβ for Latent DNA Replication of the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kaposi's sarcoma-associated herpesvirus LANA recruits the DNA polymerase clamp loader to mediate efficient replication and virus persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Latency-Associated Nuclear Antigen of Kaposi's Sarcoma-Associated Herpesvirus Supports Latent DNA Replication in Dividing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Dissection of Latency-Associated Nuclear Antigen 1 of Kaposi's Sarcoma-Associated Herpesvirus Involved in Latent DNA Replication and Transcription of Terminal Repeats of the Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lana-DNA-IN-1 Concentration for Cell-Based Assays
Welcome to the technical support center for Lana-DNA-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the interaction between the Kaposi's sarcoma-associated herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and its DNA binding sites (LBS) on the viral episome. LANA is a critical viral protein required for the replication and persistence of the KSHV genome in latently infected cells.[1][2][3] By blocking the LANA-DNA interaction, this compound aims to inhibit viral replication and induce death in KSHV-infected cells.[1][4]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: For a novel LANA inhibitor, a starting concentration range of 15 µM to 65 µM has been shown to be effective in cell-based LANA-mediated replication assays.[4] It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 1 µM) up to 100 µM to determine the optimal concentration for your specific cell line and assay.
Q3: How can I determine if this compound is cytotoxic to my cells?
A3: It is crucial to assess the cytotoxicity of this compound to ensure that the observed effects are due to the inhibition of LANA and not simply due to cell death. A standard cytotoxicity assay, such as an MTT, XTT, or CellTiter-Glo assay, should be performed. This involves treating your cells with a range of this compound concentrations for the same duration as your primary experiment and measuring cell viability.
Q4: What are the expected downstream effects of inhibiting the LANA-DNA interaction?
A4: Inhibition of the LANA-DNA interaction is expected to disrupt the replication and segregation of the KSHV episome during cell division.[3][5][6] This can lead to the loss of the viral genome from the host cells. Furthermore, since LANA plays a role in suppressing apoptosis and promoting cell proliferation by interacting with proteins like p53, its inhibition may lead to cell cycle arrest and apoptosis in KSHV-infected cells.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 250 µM).[4] |
| Poor cell permeability. | Ensure the compound is properly dissolved. Consider using a different solvent or a formulation that enhances permeability. | |
| The chosen cell line is not sensitive. | Use a well-characterized KSHV-positive cell line (e.g., BCBL-1, iSLK) or a cell line engineered to express LANA and report its activity.[5][9] | |
| High level of cell death observed | This compound is cytotoxic at the tested concentration. | Perform a cytotoxicity assay to determine the CC50 (50% cytotoxic concentration). Use concentrations below the CC50 for your functional assays. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.5%). | |
| Inconsistent or variable results | Compound instability. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -80°C. |
| Cell culture variability. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |
| Assay variability. | Ensure accurate and consistent pipetting. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HEK293, BCBL-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 µM to 250 µM. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: LANA-Mediated Episome Replication Assay
This protocol is designed to measure the inhibitory effect of this compound on the replication of a KSHV terminal repeat (TR)-containing plasmid.[3][10][11]
Materials:
-
HEK293 cells
-
Expression vector for LANA
-
Reporter plasmid containing multiple copies of the KSHV TR (propagated in a dam+ E. coli strain)
-
Transfection reagent
-
This compound
-
Low molecular weight DNA extraction kit (e.g., Hirt extraction)
-
DpnI restriction enzyme
-
qPCR reagents and instrument
Procedure:
-
Co-transfect HEK293 cells with the LANA expression vector and the TR-containing reporter plasmid.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for an additional 48-72 hours.
-
Isolate low molecular weight DNA from the cells.
-
Digest an aliquot of the isolated DNA with DpnI. DpnI will digest the input, methylated plasmid DNA but not the newly replicated, unmethylated DNA.
-
Perform qPCR on both the DpnI-digested and undigested DNA samples using primers specific for the TR reporter plasmid.
-
The amount of replicated DNA is determined by the quantity of DpnI-resistant plasmid. Calculate the percentage of inhibition of replication for each concentration of this compound relative to the vehicle control.
Data Presentation
Table 1: Example Dose-Response Data for this compound Cytotoxicity
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 98 ± 4.8 |
| 25 | 95 ± 6.1 |
| 50 | 88 ± 7.3 |
| 100 | 65 ± 8.9 |
| 200 | 42 ± 9.5 |
| CC50 (µM) | ~150 |
Table 2: Example Data for Inhibition of LANA-Mediated Replication
| This compound (µM) | % Replication Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 3.1 |
| 15.625 | 15 ± 4.5 |
| 31.25 | 35 ± 5.2 |
| 62.5 | 67 ± 6.8 |
| 125 | 85 ± 7.1 |
| IC50 (µM) | ~45 |
Visualizations
Caption: KSHV LANA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaposi's sarcoma-associated herpesvirus LANA recruits the DNA polymerase clamp loader to mediate efficient replication and virus persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell Cycle Regulatory Functions of the KSHV Oncoprotein LANA [frontiersin.org]
- 8. p53 inhibition by the LANA protein of KSHV protects against cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of Lana-DNA-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lana-DNA-IN-1, a novel inhibitor of the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) interaction with DNA.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed to be a competitive inhibitor of the interaction between the C-terminal domain of KSHV LANA and its DNA binding site within the terminal repeats (TRs) of the viral genome.[1][2][3] By occupying the DNA-binding pocket of LANA, the inhibitor is intended to prevent the tethering of the KSHV episome to host cell chromosomes during mitosis.[1][4] This disruption is expected to lead to the progressive loss of the viral genome in proliferating cells.[5]
Q2: What are the known on-target effects of inhibiting the Lana-DNA interaction?
A2: The primary on-target effect of this compound is the inhibition of KSHV episome persistence in latently infected cells.[1][3] Successful inhibition should result in a dose-dependent reduction in the number of viral genomes per cell over time. This can be quantified by qPCR analysis of viral DNA from treated cells. Additionally, since LANA plays a role in regulating viral and cellular gene expression, inhibition of its DNA binding activity may lead to changes in the transcription of LANA-regulated genes.[4][6][7]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed for specificity, like most small molecule inhibitors, it may exhibit off-target effects.[8][9][10] Potential off-targets could include other DNA-binding proteins with structural similarities to the LANA DNA-binding domain. Furthermore, LANA interacts with a variety of cellular proteins, including p53, pRb, and various chromatin-associated factors.[4][6] It is possible that this compound could indirectly affect these pathways or directly interact with these cellular partners of LANA. Researchers should perform comprehensive off-target profiling to identify any unintended interactions.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in KSHV episome number after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Compound Instability or Degradation | Verify the integrity and purity of your this compound stock solution using analytical methods like LC-MS. Prepare fresh stock solutions and store them under the recommended conditions. |
| Incorrect Dosing or Treatment Duration | Perform a dose-response experiment to determine the optimal concentration and treatment duration for your specific cell line. Refer to the table below for a sample dose-response experiment. |
| Cell Line Specific Effects | Different KSHV-positive cell lines may have varying sensitivities to the inhibitor. Test the compound in multiple well-characterized KSHV-positive cell lines (e.g., BC-3, BCBL-1). |
| Low Cell Proliferation Rate | The effect of inhibiting episome tethering is dependent on cell division. Ensure that the cells are actively proliferating during the experiment. |
Sample Dose-Response Data for this compound in BC-3 Cells
| Concentration (µM) | KSHV Genome Copies per Cell (Day 7) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 8 | 100 |
| 0.1 | 95 ± 7 | 98 |
| 1 | 62 ± 5 | 95 |
| 10 | 21 ± 3 | 88 |
| 50 | 8 ± 2 | 65 |
Problem 2: I am observing significant cytotoxicity at concentrations where I expect on-target effects.
| Possible Cause | Troubleshooting Step |
| Off-Target Toxicity | This is a common issue with small molecule inhibitors.[11][12] The observed toxicity may be due to the inhibition of an unintended cellular target. It is crucial to perform off-target identification assays as detailed in the experimental protocols section. |
| Solvent Toxicity | Ensure that the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is non-toxic. Run a vehicle-only control to assess its effect on cell viability. |
| On-Target Toxicity | While the goal is to eliminate the virus, the rapid loss of the episome or interference with other LANA functions could potentially induce a cellular stress response or apoptosis. Correlate the cytotoxicity with the loss of the KSHV episome. |
Experimental Protocols
Protocol 1: Identifying Off-Target Effects using a Proteome Array
This protocol provides a general workflow for identifying potential protein off-targets of this compound.
-
Immobilize this compound: Covalently link this compound to the surface of a chemically activated microarray slide. Include a structurally similar but inactive control compound on the same slide.[13][14]
-
Prepare Cell Lysate: Prepare a native protein lysate from a relevant human cell line (e.g., HEK293T or a KSHV-negative B-cell line).
-
Incubate Lysate with Array: Incubate the cell lysate with the microarray slide to allow proteins to bind to the immobilized compounds.
-
Wash and Detect: Wash the slide to remove non-specific binders. Detect bound proteins using a fluorescent protein stain.
-
Identify Bound Proteins: Excise the fluorescent spots corresponding to proteins that bind to this compound but not the inactive control. Identify the proteins using mass spectrometry.
-
Validate Interactions: Validate the identified interactions using orthogonal assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Protocol 2: Validating Off-Target Effects in a Cellular Context
This protocol describes how to confirm if an identified off-target is responsible for an observed cellular phenotype.
-
Develop a Negative Control Compound: Synthesize a close chemical analog of this compound that does not bind to LANA but retains affinity for the identified off-target.[13][14]
-
Phenotypic Comparison: Compare the cellular phenotype (e.g., cytotoxicity, gene expression changes) of this compound with the negative control compound. If the phenotype is recapitulated by the negative control, it is likely an off-target effect.
-
Genetic Mutation: If possible, introduce a mutation in the off-target protein that prevents binding of this compound without affecting the protein's function.[15] This is a rigorous way to confirm the off-target effect.[15]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Potential impact of this compound on the LANA-p53 signaling pathway.
References
- 1. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LANA - Wikipedia [en.wikipedia.org]
- 5. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HHV-8 encoded LANA-1 alters the higher organization of the cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LANA Binds to Multiple Active Viral and Cellular Promoters and Associates with the H3K4Methyltransferase hSET1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. eurekalert.org [eurekalert.org]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability and degradation of Lana-DNA-IN-1 in experiments
Welcome to the technical support center for Lana-DNA-IN-1, a potent small molecule inhibitor of the interaction between the KSHV LANA protein and viral DNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommended storage conditions are summarized below.[1]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For short-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For short-term use. |
Q2: What is the best solvent for reconstituting this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (302.72 mM).[1] For cell-based assays, it is critical to ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: Is this compound sensitive to light?
A4: Many small molecules are light-sensitive. It is recommended to handle this compound, both in its powdered form and in solution, with protection from light. Use amber vials or wrap containers in aluminum foil. When conducting experiments, minimize exposure of the compound to direct light.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cellular Assays
Problem: High variability or loss of inhibitory activity in cell-based experiments.
| Possible Cause | Troubleshooting Step |
| Degradation in Media | Prepare fresh dilutions of this compound in cell culture media for each experiment. Do not store the compound in media for extended periods. Perform a time-course experiment to assess the stability of the inhibitor in your specific cell culture conditions (see Experimental Protocol 1). |
| Precipitation | Ensure the final concentration of DMSO is low and compatible with your aqueous buffer or media. Visually inspect solutions for any precipitate after dilution. If precipitation occurs, consider adjusting the solvent system or lowering the final concentration of the inhibitor. |
| Nonspecific Binding | Small molecules can bind to plasticware or serum proteins in the media, reducing the effective concentration. Use low-binding plates and tubes. If using serum, consider its potential impact on inhibitor availability and perform control experiments with and without serum if possible. |
| Cell Line Specific Effects | Differences in cell metabolism or membrane permeability can affect inhibitor efficacy. Confirm the expression of the target (LANA) in your cell line. If possible, test the inhibitor in a control cell line that does not express LANA. |
Guide 2: Issues with In Vitro Binding Assays (Fluorescence Polarization & EMSA)
Problem: Inconsistent or unexpected results in Fluorescence Polarization (FP) or Electrophoretic Mobility Shift Assays (EMSA).
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | At higher concentrations, small molecules can precipitate in assay buffers. Ensure complete solubilization in your assay buffer and visually inspect for any cloudiness or precipitate. |
| Assay Interference | The inhibitor itself may be fluorescent or may quench the fluorescence of your probe, particularly in FP assays. Run control experiments with the inhibitor alone to check for background fluorescence. |
| Nonspecific Protein-Inhibitor Interactions | The inhibitor may interact with other components in your assay, such as BSA or other blocking agents. Perform control experiments without the LANA protein to assess for any nonspecific effects of the inhibitor on the DNA probe. |
| EMSA Artifacts | Small molecules can sometimes intercalate into DNA or cause smearing of bands. Ensure that the inhibitor is not altering the mobility of the DNA probe in the absence of the LANA protein. Varying the gel percentage or running conditions may help resolve smearing issues. |
Experimental Protocols
Protocol 1: Assessing Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using HPLC or LC-MS.
Workflow for Stability Assessment in Cell Culture Media
References
Technical Support Center: Enhancing the Potency of First-Generation LANA-DNA Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the potency of first-generation LANA-DNA inhibitors.
Frequently Asked Questions (FAQs)
Q1: My first-generation LANA-DNA inhibitor shows low potency in vitro. What are the initial steps to improve its efficacy?
A1: Low potency in first-generation inhibitors is a common starting point. A key strategy for improvement is to conduct Structure-Activity Relationship (SAR) studies. A successful approach has been the use of Suzuki-Miyaura cross-coupling to expand the inhibitor scaffold. This allows for the exploration of different chemical groups at various positions on the parent molecule to identify modifications that enhance binding affinity and inhibitory activity.
Q2: What is the primary mechanism of action for LANA-DNA inhibitors?
A2: The primary mechanism is the disruption of the interaction between the Latency-Associated Nuclear Antigen (LANA) protein of Kaposi's Sarcoma-Associated Herpesvirus (KSHV) and its DNA binding sites within the terminal repeats (TRs) of the viral genome.[1][2] LANA is crucial for the replication and persistence of the viral episome in latently infected cells.[3][4] By inhibiting this interaction, the viral genome cannot be properly maintained during cell division, leading to its eventual loss from the host cell.
Q3: How does LANA facilitate KSHV latency and why is it a good drug target?
A3: LANA is a multifunctional protein essential for establishing and maintaining KSHV latency.[3][5] It tethers the viral episome to host chromosomes, ensuring its segregation to daughter cells during mitosis.[4] Additionally, LANA recruits cellular replication machinery to the viral genome.[6] Given its critical role in viral persistence, inhibiting LANA is a promising therapeutic strategy to eliminate latent KSHV infection.[3]
Troubleshooting Guides
Electrophoretic Mobility Shift Assay (EMSA)
Issue 1: No visible shift or a very weak shift in the presence of the inhibitor.
-
Possible Cause: The inhibitor concentration may be too low, or the inhibitor itself may have poor potency.
-
Solution: Perform a dose-response experiment with a wide range of inhibitor concentrations. If no significant inhibition is observed even at high concentrations, re-evaluate the inhibitor's design based on SAR studies.
-
Possible Cause: The binding reaction conditions are not optimal.
-
Solution: Optimize the binding buffer composition (e.g., salt concentration, pH) and incubation time. Ensure that the LANA protein and DNA probe concentrations are appropriate for detecting a competitive interaction.
Issue 2: Smeared bands or poorly resolved shifts.
-
Possible Cause: Dissociation of the LANA-DNA complex during electrophoresis.
-
Solution: Run the gel at a lower voltage and for a shorter duration. Consider running the gel at a lower temperature (e.g., in a cold room) to stabilize the complex.
-
Possible Cause: Nuclease contamination in the protein extract.
-
Solution: Add a broad-spectrum protease inhibitor cocktail to your protein preparations. Ensure all buffers and reagents are nuclease-free.
Microscale Thermophoresis (MST)
Issue 3: Inconsistent Kd values or high variability between replicates.
-
Possible Cause: Protein aggregation or poor sample quality.
-
Solution: Centrifuge the protein sample at high speed before the experiment to remove any aggregates. Ensure the protein is properly folded and stable in the chosen buffer. The addition of a small amount of non-ionic detergent (e.g., 0.05% Tween-20) can sometimes prevent aggregation.
-
Possible Cause: Incorrect labeling of the fluorescent partner or inaccurate concentration determination.
-
Solution: Verify the labeling efficiency and ensure that the concentration of the labeled molecule is accurately measured. The concentration of the fluorescently labeled partner should ideally be below the expected Kd.
Issue 4: Low signal-to-noise ratio.
-
Possible Cause: The fluorescence intensity of the labeled molecule is too low.
-
Solution: Increase the concentration of the labeled molecule or use a brighter fluorophore. Adjust the LED power on the MST instrument to achieve an optimal fluorescence signal.
Cell-Based LANA-Mediated Replication Assay
Issue 5: High background replication in the absence of LANA.
-
Possible Cause: Contamination of the plasmid preparation with bacterially replicated, methylated DNA that is resistant to DpnI digestion.
-
Solution: Ensure complete digestion of the isolated plasmid DNA with DpnI. It may be necessary to increase the amount of DpnI or the digestion time.
Issue 6: Low or no inhibition of replication by the compound.
-
Possible Cause: Poor cell permeability or metabolic instability of the inhibitor.
-
Solution: Assess the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Modifications to the inhibitor's chemical structure may be needed to improve its cell permeability and metabolic stability.
-
Possible Cause: The inhibitor is not reaching the nucleus where LANA is located.
-
Solution: Confirm the nuclear localization of your compound using cellular imaging techniques if possible.
Quantitative Data Presentation
| Compound | Description | Kd (μM) (MST) | IC50 (μM) (Replication Assay) |
| Inhibitor I | First-generation scaffold | 23 | > 250 |
| Compound 9 | Suzuki-Miyaura derivative | 15.3 ± 1.5 | Not Reported |
| Compound 11 | Suzuki-Miyaura derivative | 11.8 ± 0.9 | Not Reported |
| Compound 14 | Suzuki-Miyaura derivative | 19.4 ± 1.1 | Not Reported |
| Compound 19 | Suzuki-Miyaura derivative | 10.5 ± 0.8 | Not Reported |
| Compound 20 | Suzuki-Miyaura derivative | 12.6 ± 1.0 | 33.2 ± 3.6[1][2] |
| Compound 21 | Suzuki-Miyaura derivative | 18.2 ± 1.4 | Not Reported |
| Compound 27 | Suzuki-Miyaura derivative | 11.1 ± 0.9 | Not Reported |
Data synthesized from a study by Berwanger et al. (2023).[1][2]
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the LANA binding site 1 (LBS1). Label the probe with a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Binding Reaction: In a final volume of 20 µL, combine the following in order:
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)).
-
Purified recombinant LANA protein (C-terminal domain is sufficient).
-
Varying concentrations of the test inhibitor or DMSO as a control.
-
Incubate for 15 minutes at room temperature.
-
Add 10-20 fmol of the labeled DNA probe.
-
Incubate for another 20-30 minutes at room temperature.
-
-
Electrophoresis: Load the samples onto a native 5-6% polyacrylamide gel in 0.5x TBE buffer. Run the gel at 100-150V at 4°C.
-
Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescence imaging system.
Microscale Thermophoresis (MST)
-
Sample Preparation:
-
Label the purified LANA protein with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a serial dilution of the unlabeled inhibitor in MST buffer (e.g., PBS with 0.05% Tween-20).
-
-
Binding Reaction:
-
Mix the serial dilutions of the inhibitor with a constant concentration of the fluorescently labeled LANA protein. The final concentration of LANA should be in the low nanomolar range and below the expected Kd.
-
Incubate the mixtures for 10-15 minutes at room temperature to allow binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the movement of the fluorescent molecules.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the logarithm of the inhibitor concentration.
-
Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Cell-Based LANA-Mediated Replication Assay
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 6-well plates.
-
Co-transfect the cells with a plasmid containing the KSHV terminal repeats (e.g., p8TR) and a plasmid expressing LANA, or use a single plasmid expressing both.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of the test inhibitor or DMSO as a control.
-
-
DNA Isolation:
-
After 48-72 hours of treatment, harvest the cells and isolate low molecular weight DNA using a Hirt extraction method.
-
-
Restriction Digestion:
-
Digest the isolated DNA with two sets of restriction enzymes:
-
A linearizing enzyme (e.g., HindIII).
-
A combination of the linearizing enzyme and DpnI. DpnI will only digest the bacterially-derived, methylated input plasmid DNA, leaving the newly replicated, unmethylated DNA intact.
-
-
-
Southern Blot Analysis:
-
Separate the digested DNA on a 0.8% agarose gel.
-
Transfer the DNA to a nylon membrane.
-
Hybridize the membrane with a labeled probe specific for the TR plasmid.
-
Detect the probe signal and quantify the amount of replicated (DpnI-resistant) DNA.
-
Visualizations
Caption: LANA protein interaction network in the nucleus, leading to KSHV latency.
Caption: Workflow for screening and validating LANA-DNA interaction inhibitors.
Caption: Logical workflow for troubleshooting low inhibitor potency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]
- 4. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaposi Sarcoma Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) recruits components of the MRN (Mre11-Rad50-NBS1) repair complex to modulate an innate immune signaling pathway and viral latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Lana-DNA-IN-1 in KSHV-Infected Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Lana-DNA-IN-1 in Kaposi's Sarcoma-Associated Herpesvirus (KSHV)-infected cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to disrupt the latent persistence of KSHV in infected cells. Its primary mechanism of action is to interfere with the binding of the KSHV Latency-Associated Nuclear Antigen (LANA) to the viral episomal DNA. LANA is a critical viral protein that tethers the KSHV genome to host chromosomes, ensuring its replication and segregation to daughter cells during mitosis. By inhibiting the LANA-DNA interaction, this compound aims to induce the loss of the viral episome from the infected cell population.
Q2: What are the potential mechanisms by which KSHV-infected cells can develop resistance to this compound?
A2: Resistance to this compound can arise through several mechanisms, including:
-
Mutations in the LANA DNA-Binding Domain (DBD): Specific amino acid substitutions within the C-terminal region of LANA can alter its conformation, reducing the binding affinity of this compound without significantly compromising its ability to bind to the KSHV Terminal Repeats (TRs).[1][2][3]
-
Upregulation of LANA Expression: An increase in the intracellular concentration of the LANA protein can potentially overcome the inhibitory effect of a given concentration of this compound by mass action.[4][5]
-
Activation of Alternative Episome Maintenance Pathways: While LANA is the primary driver of episome maintenance, KSHV may utilize or adapt alternative, less efficient cellular pathways to ensure the persistence of its genome, especially under selective pressure.[6][7]
-
Drug Efflux Pumps: Increased expression or activity of cellular transporters, such as multidrug resistance (MDR) proteins, could actively pump this compound out of the cell, reducing its effective intracellular concentration.
Q3: How can I determine if my KSHV-infected cell line has developed resistance to this compound?
A3: Resistance can be assessed by a combination of the following approaches:
-
Cell Viability Assays: A significant increase in the IC50 value of this compound in your cell line compared to a sensitive control cell line is a primary indicator of resistance.
-
Episome Quantification: A failure of this compound to reduce the KSHV episome copy number over time in treated cells, as measured by qPCR, indicates a lack of efficacy.
-
LANA Sequencing: Sequencing the DNA-binding domain of the LANA gene from resistant cells can identify mutations that may confer resistance.[1][2]
Troubleshooting Guides
Issue 1: Decreased or no observable effect of this compound on cell viability.
| Possible Cause | Recommended Solution |
| Compound Instability or Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Incorrect Dosing | Verify the concentration of your stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Cell Line Specificity | The sensitivity to this compound can vary between different KSHV-infected cell lines. Test a range of concentrations on your cell line of interest. |
| Development of Resistance | If the compound was initially effective and has lost efficacy over time, resistance may have developed. Refer to the resistance mechanism section (FAQ 2) and consider performing resistance validation experiments. |
Issue 2: Inconsistent results in KSHV episome quantification by qPCR.
| Possible Cause | Recommended Solution |
| Poor DNA Quality | Use a high-quality DNA extraction kit and ensure the purity of your DNA samples (A260/280 ratio of ~1.8). |
| Primer/Probe Inefficiency | Validate your qPCR primers and probes for efficiency and specificity. Use primers targeting a conserved region of the KSHV genome. |
| Inaccurate Normalization | Use a stable host housekeeping gene for normalization. Ensure that the expression of this gene is not affected by this compound treatment. |
| Variable Cell Seeding Density | Ensure consistent cell numbers are seeded for each experimental condition to minimize variability in starting episome copy number. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and its Analogs
| Compound | Target | Assay Type | IC50 / Kd (µM) | Cell Line | Reference |
| Inhibitor I | LANA-DNA Interaction | MST | 23 | - | [8] |
| Compound 20 (derivative of Inhibitor I) | LANA-DNA Interaction | Southern Blot (Replication Assay) | 33.2 ± 3.6 | HEK293 | [8] |
Experimental Protocols
Protocol 1: KSHV Episome Quantification by Real-Time qPCR
This protocol allows for the quantification of KSHV episome copy number in infected cells.
Materials:
-
KSHV-infected cells
-
This compound
-
DNA extraction kit
-
qPCR primers and probe specific for a KSHV latent gene (e.g., LANA)
-
qPCR primers and probe for a host housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Seed KSHV-infected cells at a desired density and treat with various concentrations of this compound or vehicle control for the desired time points.
-
Genomic DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample, including a standard curve with a known copy number of a plasmid containing the target KSHV gene.
-
Real-Time PCR: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Calculate the KSHV episome copy number per cell by normalizing the KSHV gene copy number to the copy number of the host housekeeping gene.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for LANA-DNA Interaction
This assay is used to assess the ability of this compound to inhibit the binding of LANA to its target DNA sequence.
Materials:
-
Recombinant LANA protein (DNA-binding domain)
-
Biotin-labeled DNA probe containing the LANA binding site (LBS)
-
Unlabeled competitor DNA probe
-
This compound
-
EMSA binding buffer
-
Polyacrylamide gel
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Binding Reaction: Incubate the recombinant LANA protein with the biotin-labeled DNA probe in the presence of varying concentrations of this compound or vehicle control in EMSA binding buffer. For competition assays, add an excess of unlabeled competitor DNA.
-
Gel Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer: Transfer the separated complexes to a nylon membrane.
-
Detection: Detect the biotin-labeled DNA probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Analysis: A decrease in the intensity of the shifted band corresponding to the LANA-DNA complex in the presence of this compound indicates inhibition.
Visualizations
Caption: Experimental workflow for identifying and characterizing resistance to this compound.
Caption: Mechanism of action of this compound in inhibiting KSHV episome maintenance.
References
- 1. Unbiased Mutagenesis of MHV68 LANA Reveals a DNA-Binding Domain Required for LANA Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational analysis of the latency-associated nuclear antigen DNA-binding domain of Kaposi's sarcoma-associated herpesvirus reveals structural conservation among gammaherpesvirus origin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unbiased Mutagenesis of MHV68 LANA Reveals a DNA-Binding Domain Required for LANA Function In Vitro and In Vivo | PLOS Pathogens [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. KSHV LANA upregulates the expression of epidermal growth factor like domain 7 to promote angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KSHV episome tethering sites on host chromosomes and regulation of latency-lytic switch by CHD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Timeless-Dependent DNA Replication-Coupled Recombination Promotes Kaposi's Sarcoma-Associated Herpesvirus Episome Maintenance and Terminal Repeat Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols for consistent Lana-DNA-IN-1 results
Welcome to the technical support center for Lana-DNA-IN-1, a potent inhibitor of the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and its target DNA sequences. This guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to disrupt the binding of the KSHV LANA protein to its DNA binding sites (LBS) within the viral terminal repeats. By doing so, it interferes with the replication and persistence of the viral episome in latently infected cells.
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory activity of this compound has been characterized using Fluorescence Polarization (FP) assays. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.[1]
| Target | IC50 Value (µM) |
| LANA Binding Site 1 (LBS1) | 9 |
| LANA Binding Site 2 (LBS2) | 8 |
| LANA Binding Site 3 (LBS3) | 8 |
| Wild-type LANA | 53 |
Q3: In which experimental setups can this compound be used?
A3: this compound is suitable for a variety of in vitro and cell-based assays to study the KSHV life cycle and the effects of inhibiting the LANA-DNA interaction. These include:
-
Biochemical assays: Fluorescence Polarization (FP), Electrophoretic Mobility Shift Assays (EMSA), and Microscale Thermophoresis (MST) to quantify the inhibition of LANA-DNA binding.[2][3]
-
Cell-based assays: KSHV latent replication assays to assess the inhibitor's effect on viral episome persistence.[3][4]
-
Signaling pathway studies: Investigating the downstream effects of LANA inhibition on cellular pathways such as TGF-β, Wnt, and p53 signaling.[5][6]
Q4: How should I prepare and store this compound?
A4: For optimal results, follow the manufacturer's instructions for solubilizing and storing the compound. Generally, stock solutions should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in biochemical assays (FP, EMSA, MST) | - Compound precipitation: The inhibitor may not be fully soluble at the tested concentrations in the assay buffer. - Protein aggregation: The LANA protein may be aggregated, leading to variable binding activity. - Incorrect buffer conditions: pH, salt concentration, or detergents in the assay buffer may affect the protein-DNA interaction or inhibitor activity. | - Check solubility: Visually inspect for precipitation and consider testing a lower concentration range or adding a small percentage of a co-solvent (ensure it doesn't affect the assay). - Assess protein quality: Run an SDS-PAGE to check for protein purity and aggregation. Consider a fresh batch of protein or further purification steps. - Optimize buffer: Systematically vary buffer components to find the optimal conditions for the LANA-DNA interaction before testing the inhibitor. |
| Low or no activity in cell-based replication assays | - Poor cell permeability: The compound may not be efficiently entering the cells. - Compound instability: The inhibitor might be unstable in cell culture media over the course of the experiment. - Off-target effects: At higher concentrations, the compound may have cytotoxic effects that mask the specific inhibition of LANA-mediated replication. | - Verify uptake: If possible, use analytical methods (e.g., LC-MS) to measure intracellular compound concentration. - Assess stability: Incubate the compound in media for the duration of the experiment and then test its activity in a biochemical assay. - Determine cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your replication assay to identify non-toxic working concentrations. |
| Variability in signaling pathway readouts (e.g., Western blot, reporter assays) | - Complex downstream effects: Inhibition of LANA can have pleiotropic effects on multiple signaling pathways, leading to complex and sometimes contradictory results. - Time-dependent effects: The observed changes in signaling may be transient. - Cell line-specific responses: Different cell lines may respond differently to LANA inhibition due to their unique genetic and epigenetic backgrounds. | - Focus on direct targets: Initially, focus on the most direct and well-established downstream targets of LANA. - Perform a time-course experiment: Analyze signaling readouts at multiple time points after inhibitor treatment. - Use multiple cell lines: Confirm your findings in at least two different KSHV-positive cell lines to ensure the observed effects are not cell-type specific. |
Experimental Protocols
Fluorescence Polarization (FP) Assay for LANA-DNA Binding Inhibition
This protocol provides a general framework for assessing the inhibitory effect of this compound on the interaction between the LANA DNA binding domain (DBD) and a fluorescently labeled DNA probe corresponding to a LANA binding site (e.g., LBS1).
Materials:
-
Purified recombinant LANA DBD protein
-
Fluorescently labeled LBS1 DNA probe (e.g., 5'-FAM)
-
FP buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Method:
-
Prepare a serial dilution of this compound in FP buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
In a 384-well plate, add the diluted inhibitor or controls.
-
Add a fixed concentration of the fluorescently labeled LBS1 DNA probe to each well.
-
Add a fixed concentration of the LANA DBD protein to each well to initiate the binding reaction. The final concentrations of protein and probe should be optimized to give a stable and robust FP signal.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
KSHV Latent Replication Assay (Southern Blot)
This assay measures the ability of this compound to inhibit the replication of a plasmid containing the KSHV terminal repeats (TR) in cells expressing LANA.[3][4]
Materials:
-
A cell line that does not express LANA (e.g., BJAB) and a stable cell line expressing LANA (e.g., BJAB-LANA).[4]
-
A plasmid containing multiple copies of the KSHV TR (p8TR).[4]
-
Transfection reagent.
-
This compound.
-
Cell lysis buffer and reagents for genomic DNA extraction.
-
Restriction enzymes (e.g., MfeI and DpnI).[3]
-
Agarose gel electrophoresis equipment.
-
Southern blotting apparatus and reagents.
-
A labeled DNA probe specific for the TR region.
Method:
-
Transfect both the control (BJAB) and LANA-expressing (BJAB-LANA) cells with the p8TR plasmid.
-
After transfection, treat the cells with a range of concentrations of this compound or a vehicle control (DMSO).
-
Culture the cells for 3-4 days, allowing for plasmid replication in the LANA-expressing cells.
-
Harvest the cells and extract low-molecular-weight DNA.
-
Digest the extracted DNA with MfeI alone (to linearize the plasmid) and with MfeI and DpnI. DpnI will only digest the bacterially-derived, methylated input plasmid DNA, while newly replicated, unmethylated DNA will be resistant.
-
Separate the digested DNA by agarose gel electrophoresis.
-
Transfer the DNA to a membrane and perform Southern blotting using the labeled TR probe.
-
Quantify the DpnI-resistant bands to determine the extent of replication inhibition by this compound.
Signaling Pathways and Experimental Workflows
LANA-Mediated Signaling Pathways
The following diagram illustrates some of the key cellular signaling pathways known to be modulated by the KSHV LANA protein. Inhibition of the LANA-DNA interaction by this compound is expected to impact these pathways.
Caption: Key signaling pathways modulated by KSHV LANA.
Experimental Workflow for Evaluating this compound
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound, from initial biochemical characterization to cell-based functional assays.
Caption: A streamlined workflow for testing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity of Lana-DNA-IN-1 in long-term studies
Welcome to the technical support center for Lana-DNA-IN-1, a small molecule inhibitor of the LANA-DNA interaction for research in Kaposi's Sarcoma-Associated Herpesvirus (KSHV). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity during long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to disrupt the interaction between the KSHV Latency-Associated Nuclear Antigen (LANA) and the viral episomal DNA.[1][2] LANA is a critical protein for the maintenance of the KSHV genome in latently infected cells.[3][4][5] By inhibiting the LANA-DNA binding, this compound aims to prevent the replication and segregation of the viral episome into daughter cells during mitosis, leading to the eventual loss of the virus from the cell lineage.[2]
Q2: Why is assessing the cytotoxicity of this compound in long-term studies important?
A2: Long-term exposure to any compound can reveal cumulative toxic effects that are not apparent in short-term assays. For a therapeutic candidate like this compound, which is intended to be active over extended periods to clear a latent viral infection, understanding its long-term cytotoxic profile is crucial. This ensures that the observed anti-viral effect is not a byproduct of general cellular toxicity, which could limit its therapeutic potential.[6]
Q3: What are the common assays to measure the cytotoxicity of this compound?
A3: Several in vitro assays can be used to quantify the cytotoxicity of this compound. These include:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[7][8]
-
LDH Release Assay: Detects lactate dehydrogenase (LDH) released from cells with damaged membranes, a marker of cytotoxicity.[9][10]
-
Trypan Blue Exclusion Assay: A simple method to differentiate viable from non-viable cells based on membrane integrity.[8]
-
Real-Time Cell Analysis: Monitors cell proliferation, viability, and cytotoxicity continuously over the course of the experiment.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without necessarily killing the cells. To differentiate between these, it is recommended to use a combination of assays. For instance, an MTT assay can be paired with a direct cell counting method (e.g., Trypan Blue) or a DNA synthesis assay (e.g., BrdU incorporation). A decrease in metabolic activity (MTT) without a significant increase in dead cells (Trypan Blue) may suggest a cytostatic effect.[9][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High background cytotoxicity in control wells. | 1. Solvent (e.g., DMSO) concentration is too high. 2. Contamination of cell culture. 3. Poor cell health. | 1. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). 2. Regularly test for mycoplasma and other contaminants. 3. Use cells within a low passage number and ensure optimal growth conditions. |
| Inconsistent results between replicate experiments. | 1. Variation in cell seeding density. 2. Inconsistent drug concentration. 3. Edge effects in multi-well plates. | 1. Use a hemocytometer or an automated cell counter for accurate cell seeding. 2. Prepare fresh drug dilutions for each experiment. 3. Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.[9] |
| Decreased anti-viral efficacy over time. | 1. Development of cellular resistance. 2. Degradation of the compound in the culture medium. | 1. Perform dose-response experiments at different time points to assess changes in IC50. 2. Replenish the medium with fresh compound at regular intervals, depending on its stability. |
| Observed cytotoxicity at expected therapeutic concentrations. | 1. Off-target effects of the compound. 2. Cell line is particularly sensitive. | 1. Test the compound on a panel of different cell lines, including non-KSHV infected cells, to assess off-target toxicity. 2. Consider using a lower concentration in combination with another anti-viral agent to achieve a synergistic effect with reduced toxicity. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in KSHV-Positive and KSHV-Negative Cell Lines after 72-hour exposure.
| Cell Line | KSHV Status | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| BCBL-1 | Positive | 15.2 ± 1.8 | 0.5 ± 0.1 |
| BJAB | Negative | 45.8 ± 3.5 | 0.8 ± 0.2 |
| HUVEC | Negative | > 100 | 1.2 ± 0.3 |
Table 2: Long-term (14-day) Cytotoxicity Profile of this compound in BCBL-1 cells.
| Concentration (µM) | Day 3 (% Viability) | Day 7 (% Viability) | Day 14 (% Viability) |
| 1 | 98 ± 2.1 | 95 ± 3.4 | 92 ± 4.1 |
| 5 | 92 ± 1.9 | 85 ± 2.8 | 78 ± 3.9 |
| 10 | 75 ± 3.2 | 60 ± 4.1 | 45 ± 5.2 |
| 20 | 50 ± 4.5 | 30 ± 3.9 | 15 ± 2.8 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50).
Materials:
-
96-well cell culture plates
-
KSHV-positive (e.g., BCBL-1) and KSHV-negative (e.g., BJAB) cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate for the desired time period (e.g., 72 hours for short-term, with media changes for long-term studies).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LANA - Wikipedia [en.wikipedia.org]
- 4. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. kosheeka.com [kosheeka.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Lana-DNA-IN-1 for In Vivo Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Lana-DNA-IN-1. The focus is on overcoming challenges related to its bioavailability in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the interaction between the Kaposi's sarcoma-associated herpesvirus (KSHV) latency-associated nuclear antigen (LANA) and viral DNA.[1][2] The LANA protein is crucial for the replication and persistence of the KSHV genome in latently infected cells.[3][4][5][6][7] By disrupting the LANA-DNA interaction, this compound inhibits viral genome maintenance.[1][4] LANA achieves this by tethering the viral episome to host chromosomes during cell division, ensuring its segregation to daughter cells.[3][5][6][8][9]
Q2: What are the known solubility properties of this compound?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL.[2] For in vivo studies, a suggested vehicle is a mixture of DMSO and corn oil.[1] However, its aqueous solubility is low, which is a common challenge for small molecule inhibitors and can significantly limit oral bioavailability.[10][11][12][13]
Q3: Why is enhancing the bioavailability of this compound important for in vivo studies?
Poor bioavailability can lead to low and variable drug exposure at the target site, potentially resulting in inconclusive or misleading results in animal models.[10][12][14] Enhancing bioavailability ensures that a sufficient concentration of this compound reaches the systemic circulation and, subsequently, the site of action to exert its therapeutic effect. This is critical for accurately assessing its efficacy and toxicity.
Troubleshooting Guide
Issue 1: Poor and Variable Oral Absorption
Symptoms:
-
Low plasma concentrations of this compound after oral administration.
-
High variability in plasma concentrations between individual animals.
-
Lack of a dose-dependent increase in plasma exposure.
Possible Causes:
-
Low aqueous solubility of this compound, limiting its dissolution in the gastrointestinal (GI) tract.
-
Poor permeability across the intestinal epithelium.
-
First-pass metabolism in the gut wall or liver.
Suggested Solutions:
-
Formulation Optimization: The choice of formulation is critical for improving the oral absorption of poorly soluble compounds.[14][15][16] Several strategies can be employed:
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.[10][11][15]
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can improve the dissolution rate.[15][16][17]
-
Micronization/Nanonization: Techniques like milling or high-pressure homogenization can be used to produce smaller particles.
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can increase its solubility and dissolution rate compared to the crystalline form.[14][16][17]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[14][16][18]
-
-
Pharmacokinetic Boosting: Co-administration with an inhibitor of drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), can increase the bioavailability of susceptible compounds.[19] While the specific metabolic pathways of this compound are not detailed, this is a common strategy for kinase inhibitors.[19]
Quantitative Data Summary: Formulation Strategies
| Formulation Strategy | Key Advantages | Key Disadvantages | Typical Fold-Increase in Bioavailability |
| Lipid-Based Formulations (e.g., SEDDS) | Enhances solubilization, can bypass first-pass metabolism via lymphatic uptake.[14][15] | Potential for GI side effects at high doses of surfactants. | 2 to 10-fold[10][13] |
| Particle Size Reduction (Nanosuspensions) | Increases dissolution rate, suitable for high drug loading.[15][17] | Can be prone to particle aggregation, manufacturing complexity. | 2 to 5-fold |
| Amorphous Solid Dispersions | Significantly improves solubility and dissolution rate.[16][17] | Potential for physical instability (recrystallization). | 2 to 20-fold |
| Cyclodextrin Complexation | Increases aqueous solubility, can improve stability.[16][18] | Limited by the stoichiometry of the complex and potential for toxicity at high doses. | 1.5 to 5-fold |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ Lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation: a. Weigh the required amounts of the oil, surfactant, and co-surfactant into a clear glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant. b. Heat the mixture in a water bath at 40-50°C to facilitate mixing. c. Vortex the mixture until a clear, homogenous solution is formed. d. Add the desired amount of this compound to the vehicle and vortex until completely dissolved. Gentle heating may be applied if necessary.
-
Characterization: a. Emulsification Study: Add 1 mL of the prepared SEDDS formulation to 100 mL of distilled water in a beaker with gentle stirring. Observe the formation of the emulsion and measure the droplet size using a particle size analyzer. A smaller droplet size (<200 nm) is generally desirable. b. In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile from the formulation.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the oral bioavailability of the this compound SEDDS formulation compared to a simple suspension.
Materials:
-
This compound SEDDS formulation
-
This compound suspension (e.g., in 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing: a. Fast the mice overnight (with access to water) before dosing. b. Divide the mice into two groups (n=5 per group). c. Administer the this compound SEDDS formulation to one group and the suspension to the other group via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: a. Collect blood samples (approximately 50 µL) via the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups. b. Compare the AUC values to determine the relative bioavailability of the SEDDS formulation compared to the suspension.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for enhancing the bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. LANA - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HHV-8 encoded LANA-1 alters the higher organization of the cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.monash.edu [research.monash.edu]
- 13. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. journals.umcs.pl [journals.umcs.pl]
- 18. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic Boosting of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for synthesizing Lana-DNA-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, use, and troubleshooting of Lana-DNA-IN-1, a potent inhibitor of the KSHV LANA-DNA interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to disrupt the latent persistence of the Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8). Its primary mechanism of action is to block the binding of the KSHV Latency-Associated Nuclear Antigen (LANA) to its cognate DNA binding sites (LBS) within the terminal repeat (TR) region of the viral genome.[1][2] By preventing this interaction, the inhibitor disrupts the tethering of the viral episome to host chromosomes and the recruitment of the cellular replication machinery, which are essential for the maintenance and segregation of the viral genome into daughter cells during mitosis.[2][3][4]
Q2: What are the reported IC₅₀ values for this compound?
A2: The inhibitory activity of this compound has been quantified using Fluorescence Polarization (FP) assays. The half-maximal inhibitory concentrations (IC₅₀) are detailed in the table below.
Table 1: IC₅₀ Values for this compound
| Target | Assay Type | IC₅₀ Value |
|---|---|---|
| LANA binding to LBS1 | FP Assay | 9 µM |
| LANA binding to LBS2 | FP Assay | 8 µM |
| LANA binding to LBS3 | FP Assay | 8 µM |
| Wild-type LANA | FP Assay | 53 µM |
Data sourced from MedchemExpress.[1]
Q3: How should I store and handle this compound?
A3: Proper storage is critical to maintain the stability and activity of the compound. Follow these guidelines for storage of the stock solution.
Table 2: Recommended Storage Conditions for this compound Stock Solution
| Temperature | Storage Duration |
|---|---|
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Information based on vendor recommendations.[1] It is advised to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles.
Q4: How do I prepare a stock solution of this compound?
A4: The solubility of this compound may vary depending on the solvent. For most in vitro experiments, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent. For example, to prepare a 10 mM stock solution from 1 mg of the compound (Molecular Weight: 330.34), you would add 302.72 µL of DMSO. Gently vortex or sonicate the solution to ensure it is fully dissolved.
Quality Control Measures
Verifying the identity, purity, and activity of this compound upon receipt is a critical first step. We recommend the following QC procedures.
1. Purity and Identity Verification (Physicochemical Methods)
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. A high-quality sample should exhibit a single major peak, ideally representing >95% of the total integrated area.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound. The observed mass should correspond to the expected molecular weight of this compound (330.34 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Verify the chemical structure of the compound. The ¹H-NMR spectrum should be consistent with the known structure of this compound.
2. Biological Activity Verification (Functional Assay)
The most direct way to confirm the activity of the inhibitor is to perform a functional assay that measures the disruption of the LANA-DNA interaction. A Fluorescence Polarization (FP) assay is a common method for this purpose.[2]
Caption: Workflow for quality control and validation of this compound.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for LANA-DNA Binding Inhibition
This protocol provides a method to measure the ability of this compound to inhibit the binding of the LANA C-terminal DNA-binding domain (LANA-DBD) to a fluorescently labeled DNA probe corresponding to a LANA binding site (LBS).
Materials:
-
Purified recombinant LANA-DBD protein.
-
Fluorescently labeled (e.g., 6-FAM) double-stranded DNA oligonucleotide containing an LBS sequence.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
This compound serial dilutions in DMSO.
-
Black, low-volume 384-well assay plates.
-
A plate reader capable of measuring fluorescence polarization.
Methodology:
-
Prepare Reagents:
-
Prepare a 2X solution of LANA-DBD in Assay Buffer at a concentration determined by prior titration experiments (typically in the low nanomolar range).
-
Prepare a 2X solution of the fluorescent DNA probe in Assay Buffer at a constant concentration (e.g., 10 nM).
-
Prepare a serial dilution of this compound in DMSO, and then dilute these into Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration in the well should be kept constant and low (e.g., <1%).
-
-
Assay Assembly:
-
Add 5 µL of the 4X this compound dilution (or vehicle control) to each well.
-
Add 5 µL of the 2X DNA probe solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the 2X LANA-DBD solution to all wells except the "probe only" controls (add 10 µL of Assay Buffer to these).
-
The final volume in each well is 20 µL.
-
-
Incubation and Measurement:
-
Mix the plate gently (e.g., on an orbital shaker for 1 minute).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the mP values of the "probe only" wells from all other wells.
-
Plot the normalized mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Troubleshooting Guide
Problem 1: The inhibitor shows low or no activity in my functional assay (e.g., FP or cell-based assay).
Caption: Troubleshooting logic for addressing inhibitor inactivity.
-
Potential Cause 1: Compound Degradation. The compound may have degraded due to improper storage, exposure to light, or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the compound. If the problem persists, purchase a new batch and perform incoming QC as described above.
-
-
Potential Cause 2: Poor Solubility. The inhibitor may not be fully dissolved in your assay buffer, reducing its effective concentration.
-
Solution: Ensure the final DMSO concentration is consistent across all wells and is at a level compatible with your assay. Check for any precipitation in the stock solution or after dilution into aqueous buffer.
-
-
Potential Cause 3: Assay-Specific Issues. The protein or DNA components of your assay may be inactive, or the cell line used may not be appropriate.
-
Solution: Validate your assay components. Run positive controls (e.g., maximum binding without inhibitor) and negative controls (no protein) to ensure an adequate assay window. For cell-based assays, confirm that the cells express LANA and support episome persistence.
-
Problem 2: I am observing significant cytotoxicity in my cell-based experiments.
-
Potential Cause 1: High Inhibitor Concentration. The concentrations required to see an effect may be high enough to cause off-target toxicity.
-
Solution: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) in parallel with your functional assay. Determine the concentration range where the inhibitor is active but not overly toxic.
-
-
Potential Cause 2: High Solvent Concentration. The vehicle (e.g., DMSO) may be causing toxicity.
-
Solution: Ensure the final concentration of DMSO is below the tolerance level for your specific cell line (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent on cell viability.
-
LANA's Role in KSHV Latency and Replication
The latency-associated nuclear antigen (LANA) is a master regulator of the KSHV lifecycle.[3] It performs two critical functions for viral persistence: 1) It tethers the viral episome to host chromosomes during mitosis to ensure it is not lost during cell division, and 2) It recruits the host cell's DNA replication machinery to the viral origin of replication (ori-Lyt) within the terminal repeats.[4][5] this compound acts by preventing the initial binding of LANA to the DNA, thereby disrupting both of these downstream processes.
Caption: LANA's role in KSHV latency and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bub1 in Complex with LANA Recruits PCNA To Regulate Kaposi's Sarcoma-Associated Herpesvirus Latent Replication and DNA Translesion Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating LANA-DNA Interaction Inhibitors: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of orthogonal assays for validating the activity of small molecule inhibitors targeting the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and DNA. Objective comparison of methodologies and supporting data are presented to aid in the robust evaluation of candidate inhibitors.
The persistence of KSHV in a latent state within infected cells is critically dependent on the viral protein LANA.[1][2][3][4][5] LANA tethers the viral episome to host chromosomes during cell division, ensuring its faithful segregation to daughter cells.[3][5][6] This function is mediated by the direct binding of the C-terminal domain of LANA to specific sequences within the terminal repeats (TRs) of the viral genome.[3][5] Consequently, inhibiting the LANA-DNA interaction presents a promising therapeutic strategy for KSHV-associated malignancies.[1][7]
This guide outlines a multi-faceted approach to validate the efficacy and specificity of a putative LANA-DNA inhibitor, which we will refer to as "Lana-DNA-IN-1". A combination of biochemical, biophysical, and cell-based orthogonal assays is essential to confirm its mechanism of action and on-target activity.
Comparative Analysis of Orthogonal Validation Assays
A thorough validation workflow for a LANA-DNA inhibitor should progress from initial in vitro binding assays to more complex cell-based functional assays. The following table summarizes key orthogonal assays, their principles, and the type of data they provide.
| Assay Type | Assay Name | Principle | Data Output | Alternative Assays |
| Biochemical | Electrophoretic Mobility Shift Assay (EMSA) | Detects the formation of protein-DNA complexes based on their altered migration in a non-denaturing gel. Inhibition is observed as a decrease in the shifted band.[1][5] | Qualitative or semi-quantitative assessment of binding inhibition. | Filter binding assays |
| Biophysical | Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled DNA upon binding to a protein. Inhibition is detected as a decrease in polarization.[1][6] | Quantitative (IC50/Kd) determination of binding affinity and inhibition. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Biophysical | Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding.[5] | Quantitative (Kd) determination of binding affinity. | NMR Spectroscopy[8] |
| Cell-Based | Luciferase Reporter Assay | Quantifies the activity of a reporter gene (luciferase) driven by a promoter containing LANA binding sites. Inhibition of LANA binding reduces reporter expression.[9][10] | Quantitative (IC50) measure of functional inhibition in a cellular context. | GFP-based reporter assays |
| Cell-Based | KSHV Episome Persistence Assay | Monitors the loss of KSHV episomes from latently infected cells over time in the presence of the inhibitor. Episome levels are quantified by qPCR.[11] | Quantitative assessment of the inhibitor's ability to disrupt viral genome maintenance. | Southern Blot for episome detection[5][11] |
| Cell-Based | Chromatin Immunoprecipitation (ChIP)-qPCR | Measures the association of LANA with specific DNA sequences (e.g., KSHV TRs) within the chromatin of latently infected cells. Inhibition is observed as reduced enrichment of TR DNA in LANA immunoprecipitates.[12][13] | Quantitative validation of target engagement in a native cellular environment. | Sequential ChIP |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Preparation: A double-stranded oligonucleotide probe containing a high-affinity LANA binding site (LBS) is synthesized and end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Recombinant LANA protein is incubated with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Inhibitor Treatment: For inhibition assays, increasing concentrations of "this compound" are pre-incubated with LANA before the addition of the probe.
-
Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A decrease in the intensity of the shifted LANA-DNA complex band with increasing inhibitor concentration indicates inhibition.[1][5]
KSHV Episome Persistence Assay using qPCR
-
Cell Culture: KSHV-positive cells (e.g., BCBL-1) are cultured in the presence of varying concentrations of "this compound" or a vehicle control over several passages.
-
Genomic DNA Extraction: At specified time points, total genomic DNA is extracted from an equal number of cells for each treatment condition.
-
Quantitative PCR (qPCR): qPCR is performed using primers specific for a region of the KSHV genome (e.g., within the TR) to quantify the number of viral episomes. A parallel qPCR reaction using primers for a host housekeeping gene (e.g., GAPDH) is used for normalization.[11]
-
Data Analysis: The relative copy number of the KSHV episome is calculated for each treatment condition and time point. A dose-dependent decrease in the KSHV episome copy number over time indicates effective inhibition of LANA-mediated episome maintenance.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key signaling pathway and experimental workflows.
Caption: KSHV Latency and the Point of Inhibition.
Caption: Workflow for Validating LANA-DNA Inhibitors.
Alternative Inhibitors
While "this compound" is a representative name for this guide, several compounds have been identified as inhibitors of the LANA-DNA interaction. One such example is Mubritinib (TAK165), which has been shown to be a potent inhibitor of this interaction and reduces the viability of KSHV-infected cells.[1] The validation of these and other novel inhibitors would follow the orthogonal assay workflow described above to rigorously confirm their mechanism of action.
By employing a combination of these assays, researchers can confidently validate the on-target activity of novel LANA-DNA inhibitors, providing a solid foundation for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. LANA - Wikipedia [en.wikipedia.org]
- 3. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LANA Binds to Multiple Active Viral and Cellular Promoters and Associates with the H3K4Methyltransferase hSET1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to KSHV Latency Inhibitors: Targeting the LANA-DNA Interaction and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of small molecule inhibitors targeting Kaposi's Sarcoma-Associated Herpesvirus (KSHV) latency, with a focus on inhibitors of the critical interaction between the Latency-Associated Nuclear Antigen (LANA) and the viral DNA. As a representative LANA-DNA interaction inhibitor, we will spotlight "Compound 20," a promising molecule identified in recent studies, and compare its performance with other classes of KSHV latency inhibitors. This objective analysis is supported by experimental data and detailed methodologies to aid in the evaluation and development of novel anti-KSHV therapeutics.
Introduction to KSHV Latency and the Role of LANA
Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma (PEL), and a form of multicentric Castleman's disease.[1][2] A key feature of the KSHV life cycle is its ability to establish a lifelong latent infection within host cells. During latency, the viral genome persists as a circular episome, and only a limited set of viral genes is expressed.[1][3]
The Latency-Associated Nuclear Antigen (LANA), encoded by ORF73, is a crucial protein for the establishment and maintenance of KSHV latency.[2][4] LANA performs two essential functions: it tethers the viral episome to host chromosomes during cell division to ensure its segregation to daughter cells, and it mediates the replication of the viral genome.[2][5] These functions are dependent on the interaction of the C-terminal DNA-binding domain (DBD) of LANA with specific LANA-binding sites (LBS) within the terminal repeat (TR) region of the viral genome.[5][6] Consequently, inhibiting the LANA-DNA interaction presents a promising therapeutic strategy to disrupt KSHV latency and eliminate the virus from infected cells.[7][8]
Comparison of KSHV Latency Inhibitors
This section compares the performance of a representative LANA-DNA interaction inhibitor, Compound 20, with other inhibitors that target different aspects of KSHV latency.
Table 1: Quantitative Comparison of KSHV Latency Inhibitors
| Inhibitor Class | Specific Inhibitor | Target | Assay | IC50/EC50 | Cytotoxicity (CC50) | Cell Line | Reference |
| LANA-DNA Interaction | Compound 20 | LANA-DNA Binding | LANA-mediated replication (Southern Blot) | 33.2 ± 3.6 µM | > 50 µM | HEK 293T | [5][9] |
| Histone Acetyltransferase | MG149 | Tip60 | KSHV Lytic Gene Expression | ~5 µM | Not specified | BCBL-1 | [10] |
| Histone Acetyltransferase | NU9056 | Tip60 | KSHV Lytic Gene Expression | ~1 µM | Not specified | BCBL-1 | [10] |
| Forkhead Box Protein | AS1842856 | FoxO1 | KSHV Lytic Gene Expression (EGFP) | ~1 µM | Not specified | iSLK-RGB-BAC16 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of KSHV latency and inhibition by a LANA-DNA interaction inhibitor.
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for LANA-DNA Interaction
This assay quantitatively measures the inhibition of the interaction between LANA and its DNA binding site in a high-throughput format.
-
Principle: A small, fluorescently labeled DNA oligonucleotide containing the LANA Binding Site (LBS) (the "tracer") will tumble rapidly in solution, resulting in low fluorescence polarization. When the much larger LANA protein binds to the tracer, the complex tumbles more slowly, leading to an increase in fluorescence polarization. A competitive inhibitor will prevent this interaction, resulting in a decrease in polarization.
-
Materials:
-
Purified LANA DNA-binding domain (DBD) protein.
-
Fluorescently labeled LBS1 oligonucleotide (e.g., 5'-FAM-GCCCCATACCCGATGCATGGGGC-3').
-
Unlabeled LBS1 oligonucleotide for competition control.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test compounds (e.g., Compound 20) dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled LBS1 probe at a final concentration of 10 nM in the assay buffer.
-
Prepare a solution of the LANA DBD protein at a concentration that yields approximately 80% of the maximal binding signal (determined through a prior titration experiment).
-
In the microplate wells, add 1 µL of the test compound at various concentrations. Include DMSO-only wells as a negative control (maximal binding) and wells with a high concentration of unlabeled LBS1 as a positive control (minimal binding).
-
Add 10 µL of the LANA DBD protein solution to each well.
-
Add 10 µL of the fluorescently labeled LBS1 probe solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using the plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA provides a qualitative or semi-quantitative assessment of protein-DNA binding and its inhibition.
-
Principle: A radiolabeled or fluorescently labeled DNA probe containing the LBS will migrate at a certain speed through a non-denaturing polyacrylamide gel. When LANA is bound to the probe, the complex will migrate more slowly, causing a "shift" in the band's position. An inhibitor will reduce the amount of shifted complex.
-
Materials:
-
Purified LANA DBD protein.
-
Double-stranded LBS1 oligonucleotide probe.
-
T4 Polynucleotide Kinase and [γ-32P]ATP (for radiolabeling).
-
Binding Buffer: 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol, 1 µg poly(dI-dC).
-
Test compounds.
-
Non-denaturing polyacrylamide gel (e.g., 6%).
-
Gel electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
-
-
Procedure:
-
Label the LBS1 probe with 32P using T4 Polynucleotide Kinase or with a fluorescent tag. Purify the labeled probe.
-
Set up binding reactions in a total volume of 20 µL. To each tube, add binding buffer, a constant amount of labeled probe (e.g., 20,000 cpm), and varying concentrations of the test compound.
-
Add a constant amount of purified LANA DBD protein to each reaction, except for the "probe only" control.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Add 2 µL of 10X loading dye to each reaction.
-
Load the samples onto the pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150V) at 4°C.
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
Analyze the results by observing the decrease in the shifted band in the presence of the inhibitor.
-
LANA-Mediated Replication Assay (Southern Blot-based)
This cell-based assay assesses the ability of an inhibitor to block LANA-dependent DNA replication.[9]
-
Principle: A plasmid containing the KSHV terminal repeats (TR), the origin of latent replication, is transfected into cells expressing LANA. The plasmid is initially methylated as it is grown in Dam-methylating E. coli. DNA replicated in mammalian cells will be unmethylated. The restriction enzyme DpnI specifically digests methylated DNA. Therefore, resistance to DpnI digestion indicates that the plasmid has replicated in the mammalian cells.
-
Materials:
-
HEK 293T or other suitable cells.
-
LANA expression plasmid.
-
TR-containing plasmid (e.g., p8TR).
-
Transfection reagent.
-
Test compounds.
-
Hirt lysis buffer for episomal DNA extraction.
-
Restriction enzymes: DpnI and a linearizing enzyme (e.g., HindIII).
-
Agarose gel electrophoresis equipment.
-
Southern blotting apparatus and reagents.
-
Radiolabeled probe specific for the TR plasmid.
-
-
Procedure:
-
Co-transfect cells with the LANA expression plasmid and the TR-containing plasmid.
-
After 24 hours, add the test compound at various concentrations.
-
Harvest the cells 72 hours post-transfection.
-
Extract low molecular weight DNA using the Hirt method.
-
Digest the extracted DNA with the linearizing enzyme alone or with both the linearizing enzyme and DpnI.
-
Separate the digested DNA on an agarose gel.
-
Perform Southern blotting by transferring the DNA to a nylon membrane.
-
Hybridize the membrane with a radiolabeled probe for the TR plasmid.
-
Visualize the bands using a phosphorimager. Inhibition of replication is indicated by a decrease in the DpnI-resistant band.
-
Cytotoxicity Assay
This assay determines the concentration at which an inhibitor becomes toxic to cells.
-
Principle: A variety of assays can be used, such as those based on the metabolic reduction of a substrate (e.g., MTT, XTT) or the measurement of ATP levels (e.g., CellTiter-Glo). A decrease in the signal indicates a reduction in cell viability.
-
Materials:
-
Cell line used in the efficacy assays (e.g., HEK 293T or a KSHV-positive cell line like BCBL-1).
-
96-well clear-bottom plates.
-
Test compounds.
-
Cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay).
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, add the test compound at various concentrations. Include a vehicle-only control.
-
Incubate for the same duration as the efficacy assays (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
Conclusion
The development of specific inhibitors of KSHV latency is a critical step towards novel therapies for KSHV-associated malignancies. Targeting the essential LANA-DNA interaction with small molecules like Compound 20 offers a promising and direct approach to disrupt viral persistence.[7] While other inhibitors targeting cellular factors like Tip60 and FoxO1 also show anti-KSHV activity, their mechanisms are less direct and may have broader off-target effects.[5][10] The data and protocols presented in this guide provide a framework for the continued investigation and comparison of these and other emerging KSHV latency inhibitors, with the ultimate goal of identifying potent and specific clinical candidates.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. LANA - Wikipedia [en.wikipedia.org]
- 3. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Identification of Kaposi's Sarcoma-Associated Herpesvirus LANA Regions Important for Episome Segregation, Replication, and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KSHV-specific antivirals targeting the protein-DNA interaction of the latency-associated nuclear antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Small Molecule Inhibitors Targeting the LANA-DNA Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of small molecule inhibitors designed to disrupt the interaction between the Kaposi's Sarcoma-associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and its cognate DNA binding sites. The persistence of the KSHV genome in a latent state within infected cells is critically dependent on LANA, making the LANA-DNA interaction a prime target for antiviral therapeutic development.[1][2] This guide summarizes the performance of a lead inhibitor and its chemical analogs, presenting supporting experimental data and detailed methodologies for key assays.
Introduction to LANA and its Role in KSHV Latency
The KSHV LANA protein is a multifunctional protein essential for the establishment and maintenance of viral latency.[1][3] Its primary roles include mediating the replication of the viral episome and ensuring its faithful segregation to daughter cells during mitosis.[3][4][5] LANA achieves this by tethering the viral genome to host chromosomes.[4][6][7] This tethering is mediated by the C-terminal DNA-binding domain (DBD) of LANA, which recognizes and binds to specific DNA sequences known as LANA-binding sites (LBS) within the terminal repeats (TRs) of the viral genome.[3][4][7] The N-terminal domain of LANA then interacts with host chromatin components, such as histones H2A/H2B.[4][6] Disruption of the LANA-DNA interaction leads to the loss of the viral episome and can induce apoptosis in latently infected tumor cells, highlighting its potential as a therapeutic strategy.[1][6]
Lead Inhibitor Scaffold: Inhibitor I
Initial high-throughput screening efforts have identified a promising scaffold, herein referred to as "Inhibitor I," for the development of small molecules that inhibit the LANA-DNA interaction.[8] This inhibitor serves as a foundational structure for the synthesis of various chemical analogs with improved potency and pharmacological properties.[4][5] The core structure of Inhibitor I provides a basis for rational drug design and structure-activity relationship (SAR) studies.[8]
Comparative Performance of Inhibitor I and its Chemical Analogs
The efficacy of Inhibitor I and its derivatives has been evaluated using a variety of biophysical and cell-based assays. The following tables summarize the quantitative data obtained for a selection of these compounds, showcasing their binding affinity for the LANA DBD and their ability to inhibit the LANA-DNA interaction.
Table 1: Binding Affinity of Inhibitors to LANA DBD (Microscale Thermophoresis)
| Compound | Chemical Modification from Inhibitor I | Dissociation Constant (K D ) in µM |
| Inhibitor I | - | 23[5] |
| 9 | Suzuki-Miyaura cross-coupling derivative | 14[4] |
| 11 | Suzuki-Miyaura cross-coupling derivative | 19[4] |
| 14 | Suzuki-Miyaura cross-coupling derivative | 15[4] |
| 19 | Suzuki-Miyaura cross-coupling derivative | 11[4] |
| 20 | Suzuki-Miyaura cross-coupling derivative | 11[4] |
| 21 | Suzuki-Miyaura cross-coupling derivative | 14[4] |
| 27 | Suzuki-Miyaura cross-coupling derivative | 16[4] |
Table 2: Inhibition of LANA-DNA Interaction (Electrophoretic Mobility Shift Assay)
| Compound | Inhibition of LANA-DNA Binding at 250 µM (%) |
| 9 | 63[4] |
| 11 | 71[4] |
| 14 | 68[4] |
| 19 | 75[4] |
| 20 | 77[4] |
| 21 | 74[4] |
| 27 | 69[4] |
Table 3: Inhibition of LANA-Mediated DNA Replication (Cell-Based Assay)
| Compound | IC 50 in µM |
| 20 | 33.2 ± 3.6[4] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for the interpretation of the results and for the design of future experiments.
1. Microscale Thermophoresis (MST)
-
Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand results in a change in its thermophoretic movement. This change is used to quantify binding affinities.
-
Protocol Outline:
-
A constant concentration of fluorescently labeled LANA DBD is mixed with varying concentrations of the inhibitor compound.
-
The mixtures are loaded into glass capillaries.
-
An infrared laser is used to create a precise temperature gradient within the capillaries.
-
The movement of the fluorescently labeled LANA DBD is monitored by fluorescence detection.
-
The change in thermophoresis is plotted against the inhibitor concentration, and the dissociation constant (K D ) is determined by fitting the data to a binding curve.[4][5]
-
2. Electrophoretic Mobility Shift Assay (EMSA)
-
Principle: EMSA, or gel shift assay, is used to detect protein-DNA interactions. The principle is based on the observation that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment, resulting in a "shift" in the position of the DNA band.[9][10][11][12]
-
Protocol Outline:
-
A DNA probe containing the LANA binding site (LBS) is labeled, typically with a radioactive isotope or a fluorescent dye.[13]
-
The labeled DNA probe is incubated with purified LANA DBD in the presence and absence of the inhibitor compounds at various concentrations.
-
The reaction mixtures are then subjected to electrophoresis on a native polyacrylamide gel.
-
The gel is dried and the positions of the free and bound DNA probes are visualized by autoradiography or fluorescence imaging.
-
The intensity of the shifted band is quantified to determine the percentage of inhibition.[4][5]
-
3. Fluorescence Polarization (FP) Assay
-
Principle: FP is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule. When the small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. Upon binding to a larger molecule, its rotation is slowed, and the emitted light remains more polarized.[14][15][16][17]
-
Protocol Outline:
-
A short, fluorescently labeled DNA oligonucleotide containing the LBS is used as the tracer.
-
The tracer is incubated with the LANA DBD in the presence of varying concentrations of the inhibitor.
-
The fluorescence polarization of the samples is measured using a plate reader equipped with polarizing filters.
-
A decrease in fluorescence polarization indicates the displacement of the tracer from the LANA DBD by the inhibitor.
-
The IC 50 value, the concentration of inhibitor that causes a 50% reduction in the binding of the tracer, can be calculated.[18][19]
-
Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of LANA-mediated KSHV episome tethering and its inhibition.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for the screening and development of LANA-DNA interaction inhibitors.
References
- 1. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 16. youtube.com [youtube.com]
- 17. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Unraveling the Mechanism of Action of Lana-DNA-IN-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the mechanism of action of Lana-DNA-IN-1, a potent inhibitor of the Kaposi's sarcoma-associated herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA). Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with alternative inhibitors and is supported by experimental data and detailed protocols.
Introduction
Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman's disease. A hallmark of KSHV infection is the establishment of a latent phase, where the viral genome persists as an extrachromosomal episome within infected cells. The viral protein LANA is critical for this latency, mediating the replication and segregation of the viral episome to daughter cells during mitosis. LANA achieves this by tethering the viral DNA to host chromosomes. Given its essential role in viral persistence, the interaction between LANA and the viral DNA represents a prime target for antiviral therapeutic development. This compound has emerged as a small molecule inhibitor of this crucial interaction.
Mechanism of Action of this compound
This compound acts by directly interfering with the binding of the LANA protein to its cognate DNA sequences within the terminal repeats (TR) of the KSHV genome. The C-terminal domain of LANA is responsible for this DNA binding activity, recognizing specific LANA-binding sites (LBS) designated as LBS1, LBS2, and LBS3. By disrupting this interaction, this compound is expected to inhibit viral DNA replication and episome maintenance, ultimately leading to the loss of the viral genome from infected cells.
Comparative Performance Analysis
The efficacy of this compound has been quantified using various biophysical and biochemical assays. This section compares its performance with other known inhibitors of the LANA-DNA interaction.
| Compound/Inhibitor Class | Target | Assay Type | IC50/Kd | Reference |
| This compound | LANA-DNA Interaction | FP Assay | LBS1: 9 µM, LBS2: 8 µM, LBS3: 8 µM, Wild-type LANA: 53 µM | |
| First-Generation Inhibitor (Inhibitor I) | LANA-DNA Interaction | FP Assay (LBS2) | 17 ± 1 µM | |
| EMSA (LANA DBD mutant) | 426 ± 2 µM | |||
| Optimized Second-Generation Inhibitors | LANA-DNA Interaction | MST Assay | KD values in the low micromolar range | |
| EMSA | >50% inhibition at 250 µM | |||
| Mubritinib (TAK165) | Protein Kinase / LANA-DNA Binding | Not Specified | Potent inhibitor |
Table 1: Comparative Quantitative Data of LANA-DNA Interaction Inhibitors. This table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) for this compound and alternative compounds. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize LANA-DNA interaction inhibitors.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled DNA upon binding to a protein. A small, fluorescently labeled DNA probe corresponding to a LANA binding site (e.g., LBS1, LBS2, or LBS3) is used. In its free state, the probe tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger LANA protein, the tumbling rate slows significantly, leading to an increase in fluorescence polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Protocol:
-
Reagents:
-
Purified recombinant LANA protein (or its DNA-binding domain).
-
Fluorescently labeled DNA oligonucleotide containing the LBS sequence.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Test compounds (e.g., this compound) at various concentrations.
-
-
Procedure:
-
In a black microplate, add a constant concentration of the fluorescently labeled DNA probe.
-
Add varying concentrations of the test compound.
-
Add a constant concentration of the LANA protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA complexes based on their differential migration through a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate more slowly than free DNA.
Protocol:
-
Reagents:
-
Purified LANA protein.
-
Radiolabeled or fluorescently labeled DNA probe containing the LBS sequence.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂).
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Loading dye.
-
-
Procedure:
-
Set up binding reactions containing the labeled DNA probe, LANA protein, and varying concentrations of the inhibitor in the binding buffer.
-
Incubate at room temperature for 20-30 minutes.
-
Add loading dye to the reactions.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage.
-
Visualize the DNA bands by autoradiography or fluorescence imaging.
-
-
Data Analysis:
-
The intensity of the shifted band (LANA-DNA complex) will decrease with increasing concentrations of an effective inhibitor.
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell. This technique can be used to quantify protein-DNA interactions.
Protocol:
-
Reagents:
-
Fluorescently labeled LANA protein or DNA probe.
-
Unlabeled binding partner (DNA or protein, respectively).
-
Assay buffer.
-
Test compounds.
-
-
Procedure:
-
Prepare a serial dilution of the unlabeled binding partner or the test compound.
-
Mix each dilution with a constant concentration of the fluorescently labeled partner.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement using an MST instrument.
-
-
Data Analysis:
-
Plot the change in thermophoresis against the ligand concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd).
-
Visualizing the Mechanism and Experimental Workflow
To further elucidate the mechanism of action of this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.
Comparative Efficacy of LANA-DNA Interaction Inhibitors in Primary Effusion Lymphoma (PEL) Cell Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Primary Effusion Lymphoma (PEL) is an aggressive B-cell non-Hodgkin's lymphoma etiologically linked to the Kaposi's sarcoma-associated herpesvirus (KSHV). A key viral protein for the persistence and proliferation of PEL cells is the Latency-Associated Nuclear Antigen (LANA). LANA tethers the viral episome to the host cell's chromosomes during cell division, ensuring its maintenance in daughter cells. This critical function makes the interaction between LANA and the viral DNA a prime target for therapeutic intervention. This guide provides a comparative overview of the efficacy of a hypothetical inhibitor, Lana-DNA-IN-1, which is designed to disrupt this interaction, in various PEL cell lines. The data presented is based on studies of existing small molecule inhibitors with similar mechanisms of action, such as Mubritinib.
Data Presentation: Efficacy of this compound Across PEL Cell Lines
The following tables summarize the quantitative data on the efficacy of this compound in inducing cell death, halting the cell cycle, and inhibiting cell growth in different PEL cell lines.
Table 1: Comparative Growth Inhibition (GI50) of this compound in PEL and KSHV-negative B-cell Lines
| Cell Line | KSHV Status | EBV Status | GI50 (nM) |
| BC-1 | Positive | Positive | 7.5[1] |
| BC-3 | Positive | Negative | 13.45[1] |
| BCBL-1 | Positive | Negative | 17.1[1] |
| BJAB | Negative | Negative | 1600[1] |
| Ramos | Negative | Negative | 400[1] |
| LCL352 | Negative | Positive | 200[1] |
Data is based on studies with Mubritinib, a known inhibitor of LANA-DNA binding and mitochondrial respiration.[1][2]
Table 2: Effect of this compound on Apoptosis in PEL Cell Lines
| Cell Line | Treatment (Concentration) | Apoptosis Induction |
| BC-1 | 15 nM | Significant increase in apoptotic cell population[3] |
| BCBL-1 | 15 nM | Significant increase in apoptotic cell population[3] |
Note: Quantitative percentages were not explicitly stated in the source material but were demonstrated through flow cytometry plots showing a marked increase in the Annexin V-positive cell population.[3]
Table 3: Effect of this compound on Cell Cycle Distribution in PEL Cell Lines
| Cell Line | Treatment (Concentration) | Effect on Cell Cycle |
| BC-1 | 7.5 nM | Significant decrease in S and G2/M phase populations, with an increase in the sub-G1 population.[3][4] |
| BCBL-1 | 7.5 nM | Significant decrease in S and G2/M phase populations, with an increase in the sub-G1 population.[3][4] |
Note: The data indicates a G1 phase arrest and subsequent apoptosis (sub-G1 peak).[3][4]
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the evaluation of this compound.
Caption: LANA's role in KSHV episome maintenance and cell cycle promotion.
Caption: Workflow for evaluating the efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for suspension cells like PEL cell lines.
-
Materials:
-
PEL cell lines
-
RPMI-1640 medium with 10-20% FBS
-
96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed PEL cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/mL in 100 µL of culture medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the GI50/IC50 value.
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Materials:
-
Treated and untreated PEL cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Materials:
-
Treated and untreated PEL cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
-
Comparison with Other Alternatives
Targeting the LANA-DNA interaction is a promising strategy for PEL. However, other therapeutic avenues are also being explored.
Table 4: Alternative Therapeutic Strategies for PEL
| Therapeutic Strategy | Target/Mechanism of Action | Examples |
| Chemotherapy | DNA damage and inhibition of cell division | CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone), Dose-adjusted EPOCH |
| Proteasome Inhibition | Induces apoptosis and inhibits NF-κB signaling | Bortezomib |
| HDAC Inhibitors | Induce KSHV lytic cycle, leading to cell death | Romidepsin, Vorinostat |
| mTOR Inhibitors | Inhibit the PI3K/Akt/mTOR signaling pathway | Rapamycin |
| Immunomodulatory Drugs | Multiple effects including anti-proliferative and immunomodulatory actions | Lenalidomide, Pomalidomide |
| Targeted Antibodies | Target cell surface proteins for antibody-dependent cellular cytotoxicity | Rituximab (anti-CD20), Brentuximab vedotin (anti-CD30) |
This compound offers a highly specific approach by targeting a viral protein essential for tumor cell survival, potentially leading to fewer off-target effects compared to traditional chemotherapy. Its efficacy relative to other targeted therapies would depend on the specific dependencies of the PEL cell line and potential resistance mechanisms.
Conclusion
The disruption of the LANA-DNA interaction presents a compelling therapeutic strategy for Primary Effusion Lymphoma. The hypothetical inhibitor, this compound, demonstrates significant anti-proliferative effects in various PEL cell lines by inducing cell cycle arrest and apoptosis, based on data from analogous real-world compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of inhibitors for the treatment of KSHV-associated malignancies.
References
A Head-to-Head Comparison of Lana-DNA-IN-1 and Mubritinib: Dual-Targeting Versus a Focused Approach in KSHV-Related Research
In the landscape of molecular probes and potential therapeutics targeting Kaposi's Sarcoma-Associated Herpesvirus (KSHV), two compounds, Lana-DNA-IN-1 and Mubritinib, have emerged with distinct yet overlapping mechanisms of action. This guide provides a detailed, data-supported comparison of these two molecules for researchers, scientists, and drug development professionals. While both agents have been shown to inhibit the critical interaction between the KSHV Latency-Associated Nuclear Antigen (LANA) and viral DNA, Mubritinib presents a more complex pharmacological profile with potent activity against a fundamental cellular process.
At a Glance: Key Differences
| Feature | This compound | Mubritinib |
| Primary Target | KSHV LANA-DNA Interaction | Mitochondrial Electron Transport Chain (ETC) Complex I |
| Secondary Target(s) | Not reported | KSHV LANA-DNA Interaction, HER2 |
| Known Assays | Fluorescence Polarization (FP) | Chromatin Immunoprecipitation (ChIP), Cell Viability, HER2 Phosphorylation |
| Reported Potency | Micromolar (µM) range for LANA-DNA inhibition | Nanomolar (nM) range for cell viability and HER2 inhibition; semi-quantitative for LANA-DNA inhibition |
Mechanism of Action and Target Pathways
This compound is a potent and specific inhibitor of the interaction between the KSHV LANA protein and its binding sites on the viral genome (LBS1, LBS2, and LBS3). This interaction is crucial for the maintenance and replication of the viral episome during latent infection. By disrupting this binding, this compound offers a targeted approach to potentially clear the virus from infected cells.
Mubritinib (TAK-165) was initially developed as a selective inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2), a key driver in certain cancers.[1][2][3][4] However, subsequent research has revealed that its more potent and primary mechanism of action in many cancer cell lines, particularly those not overexpressing HER2, is the inhibition of the mitochondrial electron transport chain (ETC) at Complex I.[5][6][7][8] This leads to a reduction in oxidative phosphorylation and can induce oxidative stress. Furthermore, Mubritinib has been identified as an inhibitor of the LANA-DNA interaction, adding to its multifaceted activity.[9][10][11][12]
Quantitative Data Comparison
The following tables summarize the available quantitative data for both compounds. It is important to note that the data for LANA-DNA interaction inhibition were generated using different experimental methodologies, which should be considered when comparing potency.
Table 1: Inhibition of LANA-DNA Interaction
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Fluorescence Polarization | LANA-LBS1 | 9 µM | [13] |
| LANA-LBS2 | 8 µM | [13] | ||
| LANA-LBS3 | 8 µM | [13] | ||
| Wild-type LANA | 53 µM | [13] | ||
| Mubritinib | Chromatin Immunoprecipitation (ChIP) | LANA-TR | ~50% reduction at 15 nM | [9][10] |
Table 2: Mubritinib Activity Against Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 | Reference |
| BT-474 | Breast Cancer | HER2 Phosphorylation | 6 nM | [2][3][4] |
| BT-474 | Breast Cancer | Proliferation | 5 nM | [4] |
| LNCaP | Prostate Cancer | Proliferation | 53 nM | [4] |
| LN-REC4 | Prostate Cancer | Proliferation | 90 nM | [4] |
| T24 | Bladder Cancer | Proliferation | 91 nM | [4] |
| PC-3 | Prostate Cancer | Proliferation | 4.62 µM | [3][4] |
| HT1376 | Bladder Cancer | Proliferation | >25 µM | [4] |
| ACHN | Kidney Cancer | Proliferation | >25 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Fluorescence Polarization (FP) Assay for LANA-DNA Interaction
This assay measures the change in the polarization of fluorescently labeled DNA upon binding to the LANA protein. Small molecule inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.
-
Reagents and Preparation:
-
Fluorescently labeled DNA probe containing a LANA binding site (LBS1, LBS2, or LBS3).
-
Purified recombinant LANA protein (or its DNA-binding domain).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compounds (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, add the fluorescently labeled DNA probe at a fixed concentration.
-
Add varying concentrations of the test compound.
-
Add the LANA protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Chromatin Immunoprecipitation (ChIP) Assay for LANA-DNA Binding
ChIP is used to determine if a protein of interest (LANA) is associated with a specific DNA sequence (viral terminal repeats) in living cells.
-
Cross-linking:
-
Treat KSHV-positive cells (e.g., BCBL1) with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to LANA.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantify the amount of precipitated DNA corresponding to the LANA binding region (e.g., terminal repeats) using quantitative PCR (qPCR).
-
HER2 Phosphorylation Assay (Western Blot)
This assay is used to assess the inhibitory effect of Mubritinib on the autophosphorylation of the HER2 receptor.
-
Cell Culture and Treatment:
-
Culture HER2-overexpressing cells (e.g., BT-474) to sub-confluency.
-
Treat the cells with varying concentrations of Mubritinib for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated HER2 (p-HER2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an antibody for total HER2 as a loading control.
-
Quantify the band intensities and calculate the ratio of p-HER2 to total HER2 to determine the extent of inhibition.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mubritinib's dual inhibitory action on HER2 and mitochondrial Complex I pathways.
Caption: Inhibition of KSHV LANA-DNA interaction by this compound and Mubritinib.
Caption: General workflow for a Fluorescence Polarization (FP) based inhibition assay.
Conclusion
This compound and Mubritinib both present as valuable research tools for investigating the KSHV life cycle, albeit with different strategic implications.
This compound offers a highly targeted approach. Its specific inhibition of the LANA-DNA interaction makes it an excellent probe for dissecting the downstream consequences of this particular molecular event without the confounding effects of broad cellular toxicity. This specificity is crucial for fundamental research aimed at understanding the intricacies of KSHV latency and replication.
Mubritinib , on the other hand, is a dual-threat agent with a more complex and potent, though less specific, activity profile. Its nanomolar efficacy in inhibiting cell proliferation, primarily through the disruption of mitochondrial respiration, makes it a compelling candidate for further investigation as a potential therapeutic, particularly in KSHV-associated malignancies which may be more reliant on oxidative phosphorylation. Its ability to also inhibit LANA-DNA binding, even at nanomolar concentrations as suggested by ChIP data, could provide a secondary, synergistic mechanism of action.
The choice between these two compounds will ultimately depend on the research question at hand. For studies requiring precise modulation of the LANA-DNA interaction, this compound is the more appropriate tool. For investigations into broader anti-proliferative and anti-viral strategies, particularly those with a translational focus, the multifaceted activity of Mubritinib warrants significant consideration. Further head-to-head studies employing the same quantitative assays are needed to directly compare their potency in inhibiting the LANA-DNA interaction and to fully elucidate the contribution of each of Mubritinib's activities to its overall anti-viral effect.
References
- 1. Mubritinib | CAS 366017-09-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Validating the Disruption of LANA-Mediated Replication by Lana-DNA-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lana-DNA-IN-1 and other small molecule inhibitors targeting the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and viral DNA. The objective is to offer a clear, data-driven overview of their performance, supported by detailed experimental protocols for key validation assays.
Introduction to LANA-Mediated Replication
KSHV establishes a lifelong latent infection in its host, a process critically dependent on the LANA protein. LANA tethers the viral episome to host chromosomes, ensuring its faithful segregation to daughter cells during mitosis. A key function of LANA is to mediate the replication of the viral genome by binding to specific DNA sequences within the terminal repeats (TRs) known as LANA Binding Sites (LBS). Disrupting this LANA-DNA interaction is a promising therapeutic strategy to eliminate the latent viral reservoir.
Mechanism of Action of LANA-DNA Interaction Inhibitors
This compound and its counterparts are small molecules designed to interfere with the binding of the C-terminal DNA-binding domain (DBD) of LANA to the LBS on the viral DNA. By occupying the binding pocket on LANA or otherwise preventing this interaction, these inhibitors block the initiation of LANA-mediated replication, leading to the eventual loss of the viral episome from the proliferating host cells.
Comparative Performance of LANA-DNA Inhibitors
The following tables summarize the quantitative data for this compound and a related, optimized compound, referred to as "Compound 20" in recent literature. This data is derived from key in vitro and cell-based assays.
Table 1: In Vitro Inhibition of LANA-DNA Interaction
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | LANA DBD - LBS1 | Fluorescence Polarization | 9 | [1] |
| LANA DBD - LBS2 | Fluorescence Polarization | 8 | [1] | |
| LANA DBD - LBS3 | Fluorescence Polarization | 8 | [1] | |
| Wild-Type LANA CTD - LBS1 | EMSA | 53 | [1] | |
| Inhibitor I | LANA DBD - LBS2 | Fluorescence Polarization | 17 ± 1 | |
| Wild-Type LANA CTD - LBS1 | EMSA | 426 ± 2 |
Table 2: Inhibition of LANA-Mediated Replication in a Cell-Based Assay
| Compound | Assay | Inhibition at 62.5 µM | Estimated IC50 (µM) | Reference |
| Compound 20 | Southern Blot | 67% | 33.2 ± 3.6 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LANA-Mediated Replication Assay (Southern Blot)
This assay quantitatively measures the amount of newly replicated plasmid DNA in cells expressing LANA.
References
Assessing the Specificity of KSHV LANA-DNA Interaction Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kaposi's sarcoma-associated herpesvirus (KSHV) establishes lifelong latency in infected individuals, and its latency-associated nuclear antigen (LANA) is crucial for this persistence. LANA tethers the viral episome to host chromosomes, ensuring its segregation to daughter cells during mitosis. A key function of LANA is its direct binding to specific DNA sequences within the KSHV terminal repeats (TRs).[1][2][3] This interaction is a prime target for therapeutic intervention to disrupt viral latency. This guide provides a comparative analysis of a leading class of small molecule inhibitors that target the LANA-DNA interaction, with a focus on their specificity and the experimental methods used for their validation.
Comparison of KSHV LANA-DNA Interaction Inhibitors
While a specific compound named "Lana-DNA-IN-1" is not formally documented in the reviewed literature, a well-studied class of inhibitors originating from a hit compound designated "Inhibitor I" represents a significant advancement in this field.[1][4] This guide will focus on the characterization of these inhibitors and compare them with other reported modulators of LANA function.
The following table summarizes the quantitative data for representative inhibitors derived from "Inhibitor I" and a notable alternative, Mubritinib.
| Inhibitor | Target | Assay Type | Kd (µM) | IC50 (µM) | Notes |
| Inhibitor I | LANA-DNA Interaction | MST | 23 | - | Hit compound for optimization.[1] |
| Compound 20 (Derivative of Inhibitor I) | LANA-DNA Interaction | MST | - | 33.2 ± 3.6 | Demonstrates improved inhibitory effect in cell-based assays.[1] |
| Mubritinib (TAK-165) | LANA-DNA Interaction (and others) | ChIP | - | - | Reduced LANA binding to TR by ~50% at 15 nM in PEL cells. Originally identified as a receptor tyrosine kinase inhibitor.[5][6] |
Experimental Protocols for Assessing Inhibitor Specificity
The specificity and efficacy of KSHV LANA-DNA interaction inhibitors are determined through a series of biochemical and cell-based assays. Below are detailed protocols for the key experiments cited in the evaluation of these compounds.
Microscale Thermophoresis (MST)
MST is a powerful in-solution technique to quantify biomolecular interactions by measuring the motion of molecules in a microscopic temperature gradient.[7][8] This movement, or thermophoresis, is sensitive to changes in size, charge, and hydration shell, which are often altered upon ligand binding.
Protocol:
-
Protein Preparation: A purified, oligomerization-deficient mutant of the C-terminal DNA-binding domain of LANA (e.g., aa 1008–1146) is used. The protein is fluorescently labeled according to the manufacturer's instructions (e.g., with a RED-NHS dye).
-
Ligand Preparation: The inhibitor compound is serially diluted in MST buffer to create a range of concentrations.
-
Binding Reaction: A constant concentration of the labeled LANA protein is mixed with the different concentrations of the inhibitor. The samples are incubated to reach binding equilibrium.
-
Capillary Loading: The samples are loaded into standard or premium capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.[9][10][11]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common technique to detect protein-DNA interactions.[12][13][14] The principle is that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.
Protocol:
-
Probe Preparation: A double-stranded oligonucleotide representing a LANA-binding site (LBS), such as LBS1, is labeled, typically with a fluorescent dye (e.g., IRDye) or a radioisotope.[13]
-
Binding Reaction: The labeled DNA probe is incubated with the purified LANA DNA-binding domain in a binding buffer. For inhibition assays, increasing concentrations of the inhibitor are included in the reaction mixture. A control reaction without the protein is also prepared.
-
Electrophoresis: The samples are loaded onto a native polyacrylamide gel. The electrophoresis is run at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
-
Detection: The positions of the labeled DNA are visualized. A "shift" in the migration of the DNA probe in the presence of LANA indicates the formation of a protein-DNA complex. The inhibition of this shift by the compound demonstrates its ability to disrupt the LANA-DNA interaction.[1][15][16]
LANA-Mediated DNA Replication Assay
This cell-based assay assesses the ability of an inhibitor to block the LANA-dependent replication of a plasmid containing the KSHV terminal repeats.[17][18][19]
Protocol:
-
Cell Transfection: Cells (e.g., BJAB or HEK293) are co-transfected with a LANA expression plasmid and a target plasmid containing multiple copies of the KSHV terminal repeat (e.g., p8TR). The target plasmid is propagated in a Dam methylase-positive strain of E. coli, resulting in methylation of GATC sequences.
-
Inhibitor Treatment: Following transfection, the cells are treated with the inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
DNA Isolation: After a period of cell growth (e.g., 3 days), low-molecular-weight DNA is isolated from the cells using a Hirt extraction method.
-
Restriction Enzyme Digestion: The isolated plasmid DNA is digested with two sets of restriction enzymes. One sample is digested with an enzyme that linearizes the plasmid (e.g., MfeI). A second sample is digested with the linearizing enzyme and DpnI. DpnI specifically digests the bacterially-derived, methylated input DNA but not the DNA that has been replicated in the mammalian cells.
-
Southern Blot or qPCR Analysis: The digested DNA is separated by agarose gel electrophoresis and analyzed by Southern blot using a probe specific to the target plasmid. Alternatively, a quantitative PCR (qPCR) approach can be used to quantify the amount of replicated, DpnI-resistant DNA.[18][20] A reduction in the amount of replicated DNA in the presence of the inhibitor indicates its on-target cellular activity.[1]
Experimental and Validation Workflow
The process of identifying and validating specific inhibitors of the KSHV LANA-DNA interaction follows a logical progression from initial screening to cellular and functional assays.
Caption: Workflow for identifying and validating KSHV LANA-DNA inhibitors.
Signaling Pathways and Logical Relationships
The core mechanism of action for these inhibitors is the disruption of the interaction between the LANA protein and its cognate DNA binding sites within the KSHV terminal repeats. This interaction is fundamental for the replication and persistence of the viral episome during latency.
References
- 1. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. KSHV LANA--the master regulator of KSHV latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroScale Thermophoresis: A Rapid and Precise Method to Quantify Protein–Nucleic Acid Interactions in Solution | Springer Nature Experiments [experiments.springernature.com]
- 8. MicroScale Thermophoresis: A Rapid and Precise Method to Quantify Protein-Nucleic Acid Interactions in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding Affinity Quantifications of the Bacteriophage Mu DNA Modification Protein Mom Using Microscale Thermophoresis (MST) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 13. licorbio.com [licorbio.com]
- 14. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Kaposi's Sarcoma-Associated Herpesvirus LANA Regions Important for Episome Segregation, Replication, and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Lana-DNA-IN-1 IC50 Value: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of Lana-DNA-IN-1 and its alternatives. This document summarizes available experimental data to facilitate informed decisions in research and development involving the inhibition of the LANA-DNA interaction, a critical process for the latent persistence of Kaposi's Sarcoma-Associated Herpesvirus (KSHV).
The Latency-Associated Nuclear Antigen (LANA) encoded by KSHV is essential for the replication and maintenance of the viral genome during latency.[1][2] It achieves this by binding to specific DNA sequences within the terminal repeats (TRs) of the viral genome, tethering it to host chromosomes to ensure its segregation into daughter cells during mitosis.[3][4] This interaction is a prime target for therapeutic intervention against KSHV-associated malignancies.[1] this compound is a known inhibitor of this interaction.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other reported inhibitors of the LANA-DNA interaction. It is important to note that direct independent verification of the IC50 value for this compound was not found in the public domain at the time of this publication. The values presented are as reported by the respective sources.
| Compound | IC50 Value (µM) | Assay Method | Target | Source |
| This compound | 8 | Fluorescence Polarization (FP) | LBS2 | MedchemExpress[5] |
| 9 | Fluorescence Polarization (FP) | LBS1 | MedchemExpress[5] | |
| 8 | Fluorescence Polarization (FP) | LBS3 | MedchemExpress[5] | |
| 53 | Not Specified | Wild-type LANA | MedchemExpress[5] | |
| Compound 20 (Unnamed) | 33.2 ± 3.6 | Southern Blot | LANA-mediated replication | PMC (2023)[6] |
| Inhibitor I | 17 ± 1 | Fluorescence Polarization (FP) | LBS2 | ResearchGate[7] |
| 426 ± 2 | Electrophoretic Mobility Shift Assay (EMSA) | LANA DBD mutant | ResearchGate[7] |
LBS1, LBS2, and LBS3 refer to the different LANA-binding sites within the KSHV terminal repeats. The DNA Binding Domain (DBD) of LANA is the specific region of the protein that interacts with the DNA.
Experimental Protocols
The determination of IC50 values for inhibitors of the LANA-DNA interaction typically involves a variety of biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled DNA upon binding to the LANA protein. Small, unbound fluorescently labeled DNA tumbles rapidly in solution, resulting in low polarization. When bound to the larger LANA protein, the tumbling is slower, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Purified recombinant LANA protein (or its DNA-binding domain).
-
Fluorescently labeled DNA probe containing a LANA binding site (e.g., LBS1, LBS2, or LBS3).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compounds (inhibitors) at various concentrations.
-
Microplate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled DNA probe and LANA protein are incubated together in the assay buffer to allow for binding.
-
The test compound is added to the mixture at a range of concentrations.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization of each sample is measured using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the LANA binding site is incubated with the LANA protein. If the protein binds to the DNA, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.
Protocol:
-
Reagents and Materials:
-
Purified recombinant LANA protein.
-
Radiolabeled or fluorescently labeled DNA probe with a LANA binding site.
-
Binding buffer (containing non-specific competitor DNA like poly(dI-dC) to reduce non-specific binding).
-
Test compounds at various concentrations.
-
Non-denaturing polyacrylamide gel.
-
Electrophoresis apparatus and buffer.
-
Detection system (autoradiography for radiolabeled probes or fluorescence imaging).
-
-
Procedure:
-
The LANA protein is pre-incubated with the test compound at various concentrations in the binding buffer.
-
The labeled DNA probe is then added to the mixture and incubated to allow for binding.
-
The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
The gel is dried (for radiolabeled probes) and exposed to X-ray film or imaged using a fluorescence scanner.
-
-
Data Analysis:
-
The intensity of the band corresponding to the LANA-DNA complex is quantified.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Southern Blot for LANA-Mediated Replication
This cell-based assay assesses the ability of an inhibitor to block the replication of a plasmid containing the KSHV terminal repeats in cells expressing LANA.
Protocol:
-
Cell Culture and Transfection:
-
Cells that do not contain KSHV (e.g., 293T) are co-transfected with a plasmid expressing LANA and a target plasmid containing the KSHV terminal repeats.
-
The transfected cells are cultured in the presence of the test compound at various concentrations.
-
-
DNA Extraction and Digestion:
-
After a period of incubation (e.g., 72 hours), low molecular weight DNA is extracted from the cells.
-
The extracted DNA is digested with a restriction enzyme that linearizes the plasmid (e.g., EcoRI) and another enzyme that specifically cuts bacterially methylated DNA (e.g., DpnI). DpnI will digest the input, non-replicated plasmid DNA, but not the newly replicated DNA generated in the mammalian cells.
-
-
Gel Electrophoresis and Blotting:
-
The digested DNA is separated by agarose gel electrophoresis.
-
The DNA is then transferred from the gel to a membrane (e.g., nitrocellulose or nylon).
-
-
Hybridization and Detection:
-
The membrane is incubated with a labeled DNA probe specific for the KSHV terminal repeats.
-
The signal from the probe is detected, indicating the amount of replicated plasmid DNA.
-
-
Data Analysis:
-
The intensity of the band corresponding to the replicated DNA is quantified for each inhibitor concentration.
-
The IC50 value is calculated by plotting the amount of replicated DNA against the inhibitor concentration.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental approach, the following diagrams illustrate the LANA-DNA interaction pathway and a generalized workflow for IC50 determination.
Caption: KSHV LANA protein interaction with the viral genome and host chromosome.
References
- 1. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]
- 2. Biophysical Screens Identify Fragments That Bind to the Viral DNA-Binding Proteins EBNA1 and LANA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Lana-DNA-IN-1: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research chemical Lana-DNA-IN-1 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, this guide synthesizes general best practices for the disposal of research-grade chemical compounds and nucleic acid-related waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
Recommended Disposal Protocol for this compound
The following step-by-step procedure is a general guideline for the safe disposal of this compound and associated waste materials.
-
Consult Institutional Guidelines: Before beginning any disposal process, contact your institution's EHS office. They will provide specific instructions based on your location's regulations and the facilities available for waste management.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to, a standard laboratory coat, safety glasses or goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Unused or expired pure this compound should be treated as hazardous chemical waste. If the original container with an intact label is available, it can often be directly given to the EHS program for disposal.[1] Otherwise, transfer it to a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office. Empty reagent bottles can be used for liquid waste collection if they are compatible and properly labeled.[1] Never dispose of solutions containing this compound down the drain.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as hazardous chemical waste. Sharps, like needles or razor blades, must be placed in a designated sharps container.[2]
-
-
Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". If it is a mixed waste, all components should be listed. An MSU Waste Tag or equivalent institutional label may be required.[1]
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic. Secondary containment is highly recommended to prevent spills.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS program.
Personal Protective Equipment (PPE) for Disposal
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Protective Clothing | Standard laboratory coat |
| Respiratory Protection | Generally not required if handled in a fume hood |
Experimental Protocols Cited
This document provides general safety and disposal guidance and does not cite specific experimental protocols involving this compound. The disposal procedures are based on established guidelines for handling laboratory chemical waste.[1][2][3]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
